Ammonium naphthalene-1-sulphonate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
63453-81-6 |
|---|---|
Molecular Formula |
C10H8O3S.H3N C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
azanium;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.H3N/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H3 |
InChI Key |
FWDSBAGKRBHRJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Historical Trajectories of Naphthalenesulfonate Research
The journey of naphthalenesulphonate research dates back to the early 20th century, with the development of polynaphthalene sulfonates (PNS) by IG Farben in Germany in the 1930s. hardtchemical.com Initially, these compounds found applications in the leather and textile industries as dye dispersants and tanning agents. hardtchemical.com A significant breakthrough occurred in the early 1950s when a method was developed to produce a higher molecular weight PNS that resisted gelling, expanding its use into refractory crucible manufacturing and, notably, oil field cementing. hardtchemical.com By the 1960s and 1970s, naphthalenesulphonates had also made their way into the concrete industry as superplasticizers, a development that originated in Japan. hardtchemical.comwikipedia.org The synthesis of ammonium (B1175870) naphthalene-1-sulphonate itself typically involves the sulfonation of naphthalene (B1677914) with sulfuric acid, followed by neutralization with ammonium hydroxide (B78521). smolecule.com
Structural Diversity and Isomeric Considerations Within Ammonium Naphthalenesulfonates
The positioning of the sulfonate group on the naphthalene (B1677914) ring system leads to the formation of different isomers, with naphthalene-1-sulfonate (B229774) and naphthalene-2-sulfonate (B94788) being the most common. This structural variation has a profound impact on the chemical and physical properties of the resulting compounds.
In ammonium (B1175870) naphthalene-1-sulphonate, the sulfonate group is located at the first carbon of the naphthalene ring. This positioning influences the crystal packing, where layers are formed through interactions between the ammonium (NH₄⁺) and sulfonate (SO₃⁻) ions, with the naphthalene rings arranged in parallel. In contrast, isomers like 5-aminonaphthalene-2-sulphonate exhibit an inverted packing arrangement due to the different substitution pattern, which alters the hydrogen bonding and layer orientation.
Spectroscopic techniques can differentiate between these isomers. For instance, Sulfur-33 NMR spectroscopy shows a distinct chemical shift for the 1-sulfo isomer compared to the 2-sulfo isomer, indicating a difference in the electronic environment of the sulfur atom.
Derivatives of ammonium naphthalenesulphonate, such as 8-anilino-1-naphthalenesulfonic acid ammonium salt (ANS-NH₄), are particularly noteworthy. future4200.comnih.govtcichemicals.com In these derivatives, an additional functional group, like an anilino group, is attached to the naphthalene ring system. The specific location of these substituents further diversifies the molecular conformation and properties of the compounds. future4200.com
Contemporary Research Landscape and Emerging Trends
Conventional Synthesis Approaches for this compound Analogues
The traditional synthesis of this compound is a multi-step process that begins with the functionalization of naphthalene (B1677914), a polycyclic aromatic hydrocarbon. ontosight.ai This process involves electrophilic aromatic substitution followed by neutralization.
Sulfonation of Naphthalene Precursors
The primary step in producing naphthalene-1-sulphonate derivatives is the sulfonation of naphthalene. procurementresource.com This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the naphthalene ring. The choice of sulfonating agent and reaction conditions are critical in determining the isomeric composition of the product.
Common sulfonating agents include concentrated sulfuric acid (H₂SO₄), oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid. shokubai.orgbdmaee.net The reaction temperature is a key parameter influencing the position of sulfonation.
Low-Temperature Sulfonation: Conducting the reaction at lower temperatures, typically between 20°C and 80°C, kinetically favors the formation of naphthalene-1-sulfonic acid (α-naphthalene sulfonic acid). globallcadataaccess.org For instance, reacting naphthalene with 96-98% sulfuric acid at temperatures of 40–70°C yields naphthalene-1-sulfonic acid as the major product. globallcadataaccess.org
High-Temperature Sulfonation: Conversely, at higher temperatures (above 150°C), the thermodynamically more stable naphthalene-2-sulfonic acid (β-naphthalene sulfonic acid) is the predominant product. shokubai.org
An alternative method involves using sulfur trioxide in a solvent like tetrachloroethane. globallcadataaccess.org To improve yields, which can be diminished by naphthalene's tendency to sublimate, the reaction can be performed in a high-boiling point solvent such as decalin, or with a specially designed reactor to suppress sublimation, potentially increasing yields to nearly 98%. shokubai.org
Sulfonation of Naphthalene: Conditions and Products
| Sulfonating Agent | Temperature | Major Product | Notes | Reference |
|---|---|---|---|---|
| 98% Sulfuric Acid | 40–50°C | Naphthalene-1-sulfonic acid | Kinetically controlled product. | |
| 96% Sulfuric Acid | 70–75°C | Naphthalene-1-sulfonic acid | Reaction mass is poured into water and limed out. | globallcadataaccess.org |
| Concentrated H₂SO₄ (95%) | > 150°C | Naphthalene-2-sulfonic acid | Thermodynamically controlled product. | shokubai.org |
| Chlorosulfonic acid | 0–5°C | Naphthalene-1-sulfonic acid | Performed in o-nitroethylbenzene solvent, yields high purity (97%) product. | bdmaee.net |
Amination and Hydroxylation Pathways
Further functionalization of naphthalenesulfonic acids can be achieved through amination and hydroxylation reactions, which introduce amino (-NH₂) and hydroxyl (-OH) groups, respectively. These transformations are crucial for creating a wide range of dye precursors. wikipedia.org
Hydroxylation: The conversion of a naphthalenesulfonic acid to a hydroxynaphthalenesulfonic acid (naphtholsulfonic acid) is typically achieved by fusion with sodium hydroxide (B78521) (NaOH). wikipedia.org For example, heating naphthalene-1-sulfonic acid with NaOH, followed by acidification, yields 1-naphthol. wikipedia.org
Amination: The introduction of an amino group can be accomplished through several methods. One of the most prominent is the Bucherer reaction , which involves heating a hydroxynaphthalenesulfonic acid with an aqueous solution of ammonia (B1221849) and an ammonium sulfite (B76179) or bisulfite. wikipedia.orgnih.gov For example, 2-hydroxynaphthalene-1-sulfonic acid can be converted to 2-aminonaphthalene-1-sulfonic acid (Tobias acid) by heating with ammonium hydrogen sulfite and ammonia at 145-150°C. wikipedia.orgnih.gov Another pathway involves the reduction of a nitronaphthalenesulfonic acid. This is achieved by first nitrating the naphthalenesulfonic acid and then reducing the nitro group to an amino group, often using iron powder in an acidic medium.
Salt Formation and Purification Techniques
The final step in the conventional synthesis of this compound is the formation of the ammonium salt. This is a straightforward acid-base neutralization reaction. smolecule.com
Naphthalene-1-sulfonic acid, being an acid, is neutralized with a suitable ammonium source, most commonly ammonium hydroxide (NH₄OH). smolecule.com The reaction proceeds via the protonation of ammonia to form the ammonium cation (NH₄⁺), which then ionically bonds with the naphthalene-1-sulfonate anion (C₁₀H₇SO₃⁻). smolecule.com
Following neutralization, the product must be purified. Due to the high water solubility of sulfonic acid salts, purification often involves crystallization or recrystallization from the aqueous reaction mixture. smolecule.com The crude product is concentrated, cooled to induce crystallization, and the resulting solid is separated by filtration, washed, and dried to yield the purified this compound. bdmaee.net For technical-grade products, simple evaporation may suffice, while purer forms can be obtained by precipitating specific salts, such as the aniline (B41778) salt, before conversion. globallcadataaccess.org
Advanced Synthetic Strategies for Functionalized Naphthalenesulfonates
Modern synthetic chemistry offers more sophisticated methods for creating functionalized naphthalenesulfonates, enabling the construction of complex molecules with tailored properties. These strategies include metal-catalyzed cross-coupling reactions and oxidative polymerization.
Ullmann Coupling Reactions for Anilino-Naphthalenesulfonates
The Ullmann coupling reaction is a powerful tool for forming C(aryl)-N bonds, making it ideal for synthesizing anilino-naphthalenesulfonates. nih.gov These compounds, such as 8-anilino-1-naphthalenesulfonic acid (ANS), are notable for their use as fluorescent probes in biochemical research. nih.govacs.org The traditional synthesis of ANS often resulted in very low yields (less than 5%). acs.org
Recent advancements have led to the development of efficient, mild, microwave-assisted, copper(0)-catalyzed Ullmann coupling conditions that significantly improve yields. nih.govacs.org The reaction typically involves coupling a halo-naphthalenesulfonic acid with an aniline derivative.
A noteworthy example is the synthesis of ANS derivatives from 8-chloro-1-naphthalenesulfonic acid. acs.orgacs.org The reaction is catalyzed by elemental copper (Cu⁰) powder in an aqueous sodium phosphate (B84403) buffer. acs.orgacs.org Microwave irradiation at 100°C for a short duration (1-3 hours) dramatically accelerates the reaction, affording yields of up to 74%. nih.govacs.org This method is tolerant of the sulfonic acid moiety and various functional groups on the aniline ring, demonstrating its versatility. nih.govacs.org
Optimized Ullmann Coupling for 8-Anilino-1-Naphthalenesulfonic Acid (ANS)
| Reactants | Catalyst | Solvent/Conditions | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 8-chloro-1-naphthalenesulfonic acid + Aniline (1.1 equiv) | Elemental Copper (Cu⁰, 10 mol%) | Aqueous sodium phosphate buffer (pH 6-7), Microwave | 100°C | 1 h | 63% | acs.orgacs.org |
| 8-chloro-1-naphthalenesulfonic acid + 2-Fluoroaniline | Elemental Copper (Cu⁰) | Aqueous buffer, Microwave | 100°C | - | 53% | acs.org |
| 8-chloro-1-naphthalenesulfonic acid + 4-Fluoroaniline | Elemental Copper (Cu⁰) | Aqueous buffer, Microwave | 100°C | - | 64% | acs.org |
| 8-chloro-1-naphthalenesulfonic acid + 3-Acetylaminoaniline | Elemental Copper (Cu⁰) | Aqueous buffer, Microwave | 100°C | - | 74% | researchgate.net |
Chemical Oxidative Polymerization of Aminohydroxynaphthalenesulfonates
New functional, semiconducting polymers can be synthesized via the chemical oxidative polymerization of monomers like 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) and its salts. bg.ac.rsresearchgate.net These materials are soluble in polar solvents, a desirable property for various applications. bg.ac.rs
The polymerization is typically carried out in water at room temperature using an oxidant such as ammonium peroxydisulfate (B1198043) ((NH₄)₂S₂O₈). bg.ac.rsresearchgate.net The monomer, AHNSA, is unique because the positions para and ortho to the amino group are blocked, forcing polymerization to proceed through different pathways than those typical for aromatic amines. bg.ac.rs
Studies show that the polymerization predominantly occurs via N-C coupling reactions, where the nitrogen of the amino group of one monomer attacks a carbon position on the unsubstituted ring of another monomer unit. bg.ac.rsresearchgate.net During this process, a significant portion of the sulfonic acid groups can be eliminated from the polymer backbone. bg.ac.rs The resulting polymers contain both naphthoquinonoid and benzenoid structures. bg.ac.rsresearchgate.net Polymerization of AHNSA salts leads to polymers with higher weight-average molecular weights (approaching ~25,200) compared to the polymerization of the free acid. bg.ac.rs
Research Findings on Oxidative Polymerization of AHNSA
| Monomer | Oxidant | Key Findings | Reference |
|---|---|---|---|
| 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) | Ammonium peroxydisulfate | Polymerization involves N-C coupling; considerable elimination of the -SO₃H group occurs. | bg.ac.rs |
| AHNSA salts (e.g., sodium salt) | Ammonium peroxydisulfate | Results in polymers with higher weight-average molecular weights (~25,200) and polydispersity compared to polyAHNSA. | bg.ac.rsresearchgate.net |
Immobilization onto Solid Supports for Heterogeneous Systems
The immobilization of naphthalene-1-sulphonate derivatives onto solid supports is a key strategy for the development of heterogeneous systems, such as catalysts and sensors. This approach offers advantages in terms of catalyst recovery, reusability, and ease of product purification. Common solid supports include inorganic materials like silica (B1680970) and organic polymers such as gelatin.
One method involves the functionalization of silica nanoparticles. For instance, 7-amino-1-naphthalene sulfonic acid can be immobilized on silica that has been previously treated to introduce reactive groups on its surface. nih.gov Another approach involves modifying amorphous silica with ammonium salts, such as ammonium fluoride (B91410) or ammonium chloride, followed by thermal treatment. This process can generate acidic sites on the silica surface and alter its textural properties, making it a suitable support for catalytic applications. nih.gov
A study on the immobilization of a disodium (B8443419) salt of a naphthalene sulfonate azo dye onto a photographic gelatin membrane has demonstrated the potential of biopolymers as supports. The optimal conditions for the sorption of the reagent and the subsequent complexation process on the gelatin layer were investigated, proposing a new solid-phase spectrophotometric method for the determination of metal ions. regulations.gov The chemical immobilization of gelatin on various polyester (B1180765) nanofibers has also been explored, showing that a stable gelatin layer can be created, which could potentially be used to anchor naphthalene-1-sulphonate derivatives. nih.govmdpi.comresearchgate.net
The general process for immobilization on silica can involve:
Activation of the Support : Treating the silica support to introduce reactive functional groups.
Coupling : Reacting the functionalized support with the naphthalene-1-sulphonate derivative.
Washing and Drying : Removing any unreacted materials to obtain the final immobilized system.
| Solid Support | Functionalization/Immobilization Method | Potential Application |
|---|---|---|
| Silica Nanoparticles | Functionalization with amino groups followed by reaction with 7-amino-1-naphthalene sulfonic acid. nih.gov | Heterogeneous catalysis |
| Amorphous Silica | Modification with ammonium fluoride or ammonium chloride solutions and thermal treatment. nih.gov | Support for iridium catalysts in hydrogenation reactions |
| Gelatin Membrane | Sorption of disodium salt of 4-hydroxy-3-(4-sulfonato-1-naphthyl-azo)-1-naphthalene sulfonate. regulations.gov | Solid-phase spectrophotometric determination of metal ions |
| Polyester Nanofibers | Chemical immobilization of gelatin via aminolysis and glutaraldehyde (B144438) cross-linking. nih.govmdpi.comresearchgate.net | Tissue engineering scaffolds with potential for further functionalization |
Synthesis of Naphthalenesulfonate-Based Ligands for Metal Complexes
Naphthalene-1-sulphonate derivatives are versatile precursors for the synthesis of ligands that can form stable complexes with various metal ions. These metal complexes have applications in catalysis, materials science, and analytical chemistry.
A common strategy involves the synthesis of Schiff base ligands. For example, a water-soluble Schiff base can be prepared through the condensation reaction of 4-amino-3-hydroxynaphthalene-1-sulfonic acid with an appropriate aldehyde, such as 2-hydroxy-3-methoxybenzaldehyde. researchgate.net The resulting ligand, containing S, O, and N heteroatoms, can then be reacted with metal salts (e.g., Cu(II), Ni(II), Zn(II)) to form the corresponding metal complexes. researchgate.net These complexes can be characterized by various spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR. researchgate.net
Another class of ligands derived from naphthalene-1-sulphonate are dithiocarbamates. These can be synthesized and subsequently reacted with metal salts to form complexes with potential biological activity. mdpi.com
The general procedure for synthesizing naphthalenesulfonate-based metal complexes is as follows:
Ligand Synthesis : A naphthalene-1-sulphonate derivative is chemically modified to introduce coordinating groups. This can be, for example, a condensation reaction to form a Schiff base.
Complexation : The synthesized ligand is reacted with a metal salt in a suitable solvent. The mixture is often heated under reflux to facilitate the reaction.
Isolation and Purification : The resulting metal complex precipitates from the solution and is then filtered, washed, and dried.
| Naphthalene-1-Sulphonate Derivative | Ligand Type | Metal Ions | Reference |
|---|---|---|---|
| 4-amino-3-hydroxynaphthalene-1-sulfonic acid | Schiff Base | Cu(II), Ni(II), Zn(II) | researchgate.net |
| Generic Naphthalene Sulfonate | Dithiocarbamate | Co(II), Ni(II), Cu(II), Au(III) | mdpi.com |
Azo Coupling Reactions in Derivative Synthesis
Azo coupling reactions are fundamental in the synthesis of a wide range of dyes and pigments, where naphthalene-1-sulphonate derivatives often serve as key coupling components. In these reactions, an aromatic diazonium salt acts as an electrophile and reacts with an activated aromatic ring, such as that of a naphthol or naphthylamine derivative.
The position of the substitution on the naphthalene ring is typically at the para-position to the activating group, unless this position is already occupied, in which case the ortho-position is favored. yokogawa.com The pH of the reaction medium is a critical parameter. Azo coupling reactions are generally carried out in mildly acidic or neutral solutions, as the reaction rate is significantly reduced at very low pH. yokogawa.com For couplings involving aminonaphthalene sulfonic acids, the reaction is often conducted under acidic conditions to produce dyestuffs where the diazo moiety is in the ortho and/or para position to the amino group. lookchem.com The product distribution in the azo coupling of 6-amino-4-hydroxy-2-naphthalenesulfonic acid has been shown to be highly dependent on pH. lookchem.com In some cases, the best medium for the coupling reaction is basic, with an optimal pH around 10.8. researchgate.net
A general representation of an azo coupling reaction involving a naphthalene-1-sulphonate derivative is: Ar-N₂⁺ + C₁₀H₆(X)(SO₃⁻) → Ar-N=N-C₁₀H₅(X)(SO₃⁻) + H⁺ (where Ar is an aryl group and X is an activating group like -OH or -NH₂)
Condensation Reactions for Naphthalene Sulfonic Acid Formaldehyde (B43269) Condensates
Naphthalene sulfonic acid formaldehyde condensates are widely used as dispersants, plasticizers, and tanning agents. Their synthesis involves the condensation of naphthalene sulfonic acid with formaldehyde under acidic conditions. researchgate.net
The process typically begins with the sulfonation of naphthalene with sulfuric acid to produce naphthalene sulfonic acid. researchgate.netresearchgate.net This is then followed by the condensation with formaldehyde. The molar ratio of formaldehyde to naphthalene sulfonic acid is an important parameter, with ratios typically ranging from 1:1 to 1:2. google.com The reaction temperature for the condensation step is generally maintained between 80°C and 110°C to achieve a balance between the reaction rate and the formation of by-products. researchgate.net The reaction time can vary from 3 to 8 hours. google.com
The acidity of the system has a significant impact on the degree of condensation. While low acidity is unfavorable for the sulfonation reaction, high acidity during condensation can lead to uncontrolled polymerization. researchgate.net After the condensation, the product is often neutralized with a base, such as sodium hydroxide or calcium carbonate, to form the corresponding salt. researchgate.netresearchgate.net
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Molar Ratio (Formaldehyde:Naphthalene Sulfonic Acid) | 0.5:1 to 1:1 | google.com |
| Condensation Temperature | 80 - 110 °C | researchgate.net |
| Reaction Time | 3 - 8 hours | google.com |
| pH of Final Product | Neutralized to ~7 | researchgate.netresearchgate.net |
Preparation of Quaternary Ammonium Sulfonates via Nucleophilic Substitution
Quaternary ammonium sulfonates can be synthesized through nucleophilic substitution reactions, often referred to as the Menschutkin reaction. nih.gov This reaction involves the treatment of a tertiary amine with an alkyl halide. In the context of naphthalene-1-sulfonate, a quaternary ammonium salt can be formed by reacting a suitable tertiary amine with a naphthalene-1-sulfonyl halide.
Alternatively, a more common route involves a two-step process. First, a tertiary amine is reacted with a benzyl (B1604629) halide to form a quaternary ammonium halide. unina.it Subsequently, the halide anion is exchanged with a sulfonate anion. This anion exchange can be achieved by reacting the quaternary ammonium halide with a salt of naphthalene-1-sulfonic acid.
A one-step method for synthesizing quaternary ammonium sulfonate compounds involves reacting a benzyl alcohol with a tertiary amine and an organic sulfonic acid chloride in a suitable solvent. unina.it
The synthesis of quaternary ammonium compounds from fatty acid-derived tertiary amines and alkyl halides is another example of nucleophilic substitution to produce these salts. The general principle of these reactions is the attack of the nucleophilic amine on the electrophilic carbon of the alkyl or benzyl halide, leading to the formation of the quaternary ammonium cation. chembam.com Because the newly formed amine can also be nucleophilic, the reaction can sometimes proceed to form secondary, tertiary, and ultimately quaternary ammonium salts. libretexts.org
Optimization of Reaction Conditions and Process Control
Influence of Temperature, pH, and Stoichiometry on Reaction Outcomes
The synthesis and transformation of naphthalene-1-sulphonate derivatives are highly sensitive to reaction conditions. Careful control of temperature, pH, and stoichiometry is crucial for maximizing product yield and purity.
Temperature: Temperature plays a significant role in the sulfonation of naphthalene. At lower temperatures (around 40°C), the kinetically favored product is 1-naphthalenesulfonic acid. At higher temperatures (above 160°C), the thermodynamically more stable 2-naphthalenesulfonic acid is the major product. researchgate.net In the condensation reaction of naphthalene sulfonic acid with formaldehyde, the temperature is typically controlled between 80°C and 110°C. Higher temperatures can lead to unwanted side reactions and the formation of insoluble products. researchgate.net
pH: The pH of the reaction medium is particularly critical in azo coupling reactions. The coupling of diazonium salts with naphthols is often carried out in alkaline or neutral conditions, while coupling with naphthylamines is typically performed in acidic media. yokogawa.comlookchem.com The product distribution of the azo coupling of 6-amino-4-hydroxy-2-naphthalenesulfonic acid is strongly influenced by the pH of the solution. lookchem.com In some instances, a basic medium with a pH of around 10.8 has been found to be optimal for the coupling reaction. researchgate.net
Stoichiometry: The molar ratio of reactants is a key factor in condensation reactions. In the synthesis of naphthalene sulfonic acid formaldehyde condensates, the molar ratio of formaldehyde to naphthalene sulfonic acid is typically in the range of 0.5:1 to 1:1. google.com A study on the condensation of naphthalene-2-sulfonic acid with formaldehyde suggests an optimal molar ratio of 2:1 of the sulfonic acid to formaldehyde to ensure complete conversion. In the sulfonation of naphthalene, an excess of sulfuric acid is often used to drive the reaction to completion.
| Reaction | Parameter | Effect on Outcome | Reference |
|---|---|---|---|
| Sulfonation of Naphthalene | Temperature | Low temperature (~40°C) favors 1-naphthalenesulfonic acid; high temperature (>160°C) favors 2-naphthalenesulfonic acid. | researchgate.net |
| Stoichiometry | Excess sulfuric acid is typically used. | ||
| Condensation with Formaldehyde | Temperature | Optimal range is 80-110°C to balance reaction rate and by-product formation. | researchgate.net |
| Stoichiometry | Molar ratio of formaldehyde to naphthalene sulfonic acid is typically 0.5:1 to 1:1. | google.com | |
| Azo Coupling | pH | Crucial for reaction rate and product selectivity; optimal pH depends on the specific coupling components. | yokogawa.comlookchem.comresearchgate.net |
Mechanisms of Side Reaction Suppression and Purity Enhancement
Achieving high purity in the synthesis of this compound is contingent upon effectively managing several potential side reactions. The primary challenges include the formation of isomeric impurities, polysulfonated products, and byproducts from hydrolysis.
Isomer Control: Kinetic vs. Thermodynamic Pathways The sulfonation of naphthalene can yield two primary isomers: naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. wikipedia.org The formation of these isomers is governed by a classic case of kinetic versus thermodynamic control. stackexchange.com
Kinetic Product: Naphthalene-1-sulfonic acid is the kinetically favored product, meaning it forms faster at lower temperatures. Its formation is preferred due to a more stable carbocation intermediate during the electrophilic attack. stackexchange.com
Thermodynamic Product: Naphthalene-2-sulfonic acid is the thermodynamically more stable product. This is because the -SO₃H group in the 1-position experiences steric hindrance with the hydrogen atom at the 8-position. At higher temperatures and longer reaction times, the reversible nature of sulfonation allows the initially formed 1-isomer to revert to naphthalene and then reform as the more stable 2-isomer. stackexchange.com
To selectively synthesize the 1-isomer, strict temperature control is paramount. Industrial processes typically maintain temperatures between 40–50°C to favor the kinetic product.
Other Common Side Reactions and Mitigation Beyond isomeric control, other side reactions can compromise the purity and yield of the desired product.
| Side Reaction | Mechanism | Suppression and Mitigation Strategy |
| Polysulfonation | Excess sulfonating agent or high temperatures can lead to the addition of multiple sulfonic acid groups to the naphthalene ring. | Control of stoichiometric ratios of naphthalene to sulfuric acid. Maintaining lower reaction temperatures (e.g., below 60°C). chemicalbook.com |
| Hydrolysis (Desulfonation) | The sulfonation reaction is reversible. Heating the sulfonic acid product in the presence of dilute acid can cleave the sulfonic acid group, reverting the molecule to naphthalene. wikipedia.orggoogle.com | Avoid excessive heating in aqueous acidic conditions post-sulfonation. Careful control of the neutralization step. |
| Oxidation | The naphthalene ring can be oxidized under harsh conditions, potentially forming naphthoquinones. | Use of appropriate reaction temperatures and avoiding overly aggressive oxidizing agents during the process. |
Purity Enhancement Techniques Following the synthesis, various purification methods are employed to isolate high-purity this compound.
| Purification Method | Description | Research Finding |
| Crystallization/Recrystallization | This is a standard method for purifying the solid product. The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the mother liquor. smolecule.com | Specialized techniques may use caustic solutions to improve crystal formation and reduce the occlusion of mother liquor. smolecule.com |
| Adsorbent Treatment | Impurities can be removed by treating the product solution with adsorbents. | A process for a related derivative involves using neutral alumina (B75360) and activated carbon to effectively remove organic impurities and colored byproducts. chemicalbook.com |
| Solvent Extraction | This technique purifies naphthalene sulfonic acids from dilute aqueous solutions by extracting them into an organic phase. | Systems using secondary amines, such as Amberlite LA-2, dissolved in an organic solvent like toluene (B28343) have been shown to be effective for selective extraction. smolecule.com |
| Chromatography | For very high purity applications, chromatographic methods can be used to separate the desired product from closely related impurities. | Column chromatography using silica gel has been used in the purification of naphthalenesulfonate derivatives. google.com |
Green Chemistry Principles in Ammonium Naphthalenesulfonate Synthesis
The application of green chemistry principles to the synthesis of ammonium naphthalenesulfonate aims to reduce the environmental footprint of the manufacturing process. This involves optimizing reactions to minimize waste, reduce energy consumption, and use less hazardous materials.
Catalysis: While sulfuric acid is the conventional catalyst, research into solid acid catalysts could reduce liquid waste. In related syntheses of derivatives, phase-transfer catalysts like quaternary ammonium salts have been used to improve reaction efficiency and yield, which aligns with green principles. google.com
Energy Efficiency Reducing the energy intensity of chemical processes is a key goal of green chemistry.
Microwave-Assisted Synthesis: For the synthesis of naphthalenesulfonate derivatives, microwave-assisted reactions have proven highly effective. A copper-catalyzed Ullmann reaction to produce 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives was achieved in 1 hour using microwave heating at 100°C, a significant reduction in reaction time compared to conventional methods that can suffer from low yields. nih.govacs.org
Use of Safer Solvents Solvent choice has a major impact on the environmental profile of a synthesis.
Aqueous Solvents: Some syntheses of derivatives have been successfully carried out in aqueous buffer solutions. nih.gov Water is a benign and environmentally safe solvent. However, its use can sometimes promote undesirable side reactions, such as hydrolysis, which led to the formation of 8-hydroxynaphthalene-1-sulfonic acid as a major byproduct in one study. nih.gov
Avoiding Hazardous Solvents: Traditional organic solvents like dichloroethane or chloroform, which have been used in some sulfonation and derivatization processes, are toxic and environmentally harmful. google.com A key green chemistry objective is to replace these with safer alternatives.
The following table summarizes the application of green chemistry principles to the synthesis of naphthalenesulfonate compounds.
| Green Chemistry Principle | Application in Naphthalenesulfonate Synthesis |
| Prevention/Waste Reduction | Reusing mother liquor from neutralization steps in subsequent production batches. google.com |
| Catalysis | Using phase-transfer catalysts (e.g., Tetrabutylammonium bromide) to improve reaction rates and reduce the need for harsh conditions. google.com |
| Design for Energy Efficiency | Employing microwave-assisted synthesis to drastically reduce reaction times from many hours to one hour for derivative synthesis. nih.govacs.org |
| Safer Solvents and Auxiliaries | Utilizing water as a reaction solvent, although careful management of side reactions is required. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound in solution and in immobilized states. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
In a dimethyl sulfoxide-d₆ (DMSO-d₆) solvent, the ¹H NMR spectrum of this compound displays a series of characteristic signals corresponding to the aromatic protons of the naphthalene ring. Research findings have identified these resonances at specific chemical shifts (δ), measured in parts per million (ppm).
Table 1: ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (ppm) in DMSO-d₆ |
|---|---|
| H-2 (naphthalene) | 8.836 |
| H-3 (naphthalene) | 7.995 |
| H-4 (naphthalene) | 7.92 |
| H-5, H-6, H-7 (naphthalene) | 7.55–7.52 (multiplet) |
| H-8 (naphthalene) | 7.469 |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the naphthalene-1-sulfonate anion produces a distinct signal, offering a fingerprint of the carbon framework.
While complete spectral data for the ammonium salt is not always detailed in literature, the spectrum of the closely related sodium naphthalene-1-sulfonate and its parent acid are well-characterized. nih.gov The ¹³C NMR spectrum of the naphthalene-1-sulfonate anion shows ten distinct signals, corresponding to the ten carbon atoms of the naphthalene ring system. The carbon atom attached to the sulfonate group (C-1) is significantly shifted downfield due to the electron-withdrawing effect of the SO₃⁻ group. The chemical shifts of other carbon atoms are influenced by their position relative to the sulfonate group and the fused ring system. For instance, in a related derivative, pyridin-2-yl naphthalene-1-sulfonate, the carbon signals of the naphthalene ring appear over a range from approximately 124 ppm to 136 ppm, with the carbon directly bonded to the sulfonate ester group appearing at around 132.3 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for Naphthalene-1-Sulfonate Derivatives
| Carbon Type | Representative Chemical Shift Range (ppm) |
|---|---|
| Naphthalene Ring Carbons | ~120 - 145 |
| C-1 (attached to SO₃⁻) | Downfield shift, >130 |
Solid-state NMR is crucial for characterizing this compound or its derivatives when they are immobilized on a solid support, such as silica. When sulfonic acid-functionalized materials are prepared on a silica base, ²⁹Si Magic Angle Spinning (MAS) NMR is a powerful tool to investigate the structure of the silica support and the nature of the bonding.
In a study where a related compound, 7-amino-1-naphthalene sulfonic acid, was immobilized onto silica, ²⁹Si MAS NMR spectroscopy revealed the different silicon environments within the material. nih.gov The spectrum typically shows signals corresponding to:
Q⁴ sites (Si(OSi)₄): Fully condensed silica units, usually observed around -110 ppm.
Q³ sites (Si(OSi)₃(OH)): Silanol (B1196071) groups at the surface of the silica, with signals around -101 ppm.
Q² sites (Si(OSi)₂(OH)₂): Geminal silanol groups, with signals around -92 ppm.
Additionally, if the functionalization is performed using an organosilane linker, new signals, designated as T sites (RSi(OSi)ₙ(OH)₃₋ₙ) , appear in the spectrum. For example, T² (at ~-57 ppm) and T³ (at ~-67 ppm) sites indicate the successful covalent attachment and condensation of the organosilane bearing the naphthalene sulfonic acid group onto the silica surface. nih.gov This technique provides direct evidence of the successful immobilization and the integrity of the support material.
Vibrational Spectroscopy for Functional Group and Molecular Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. These methods are highly effective for identifying functional groups and analyzing the molecular structure of this compound.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting IR spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to its functional groups.
For this compound, the IR spectrum shows strong, characteristic absorption bands that confirm the presence of the sulfonate group (SO₃⁻). nih.govbohrium.com
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 1174 | Asymmetric S=O stretch | Sulfonate (SO₃⁻) |
| 1036 | Symmetric S=O stretch | Sulfonate (SO₃⁻) |
| 1590 | C=C stretching | Aromatic Ring |
| 1492 | C=C stretching | Aromatic Ring |
The spectrum also contains bands corresponding to the N-H stretching and bending vibrations of the ammonium cation ([NH₄]⁺) and the C-H vibrations of the naphthalene ring.
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While IR activity requires a change in the molecule's dipole moment, Raman activity requires a change in its polarizability. Therefore, some vibrations may be strong in Raman but weak or absent in IR, and vice versa.
The Raman spectrum of this compound is dominated by vibrations of the naphthalene ring system and the sulfonate group. In a detailed study of a similar molecule, 4-amino-3-hydroxy-1-naphthalenesulfonic acid, the Raman spectrum was used to identify key vibrational modes. sci-hub.box The strong, symmetric vibrations of the aromatic rings are typically very prominent in the Raman spectrum. Key regions of interest include:
Aromatic C-H stretching: Above 3000 cm⁻¹.
Aromatic ring C=C stretching: Typically in the 1300-1650 cm⁻¹ region.
Sulfonate group (S-O) vibrations: In the 1000-1200 cm⁻¹ region.
Surface-enhanced Raman spectroscopy (SERS) is a more advanced application that can be used to study the adsorption of naphthalene sulfonate molecules on metal surfaces or nanoparticles at very low concentrations.
Mass Spectrometry for Molecular Weight and Compositional Determination
Mass spectrometry is a cornerstone technique for the precise determination of the molecular weight and elemental composition of this compound. The molecular formula, C₁₀H₁₁NO₃S, corresponds to a molecular weight of approximately 225.27 g/mol , a value that is consistently confirmed by high-resolution mass spectrometry. nih.gov
Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of ionic compounds like this compound. In negative-ion mode ESI-MS, the molecule readily forms negatively charged ions, which is expected due to the strongly acidic nature of the sulphonic group that is completely dissociated in aqueous solutions. upce.cz This technique is highly sensitive for determining the molecular weights of compounds with one or more sulphonic acid groups. upce.cz The mass spectra of monosulphonated compounds typically show a significant ion resulting from the loss of a cation from the sulphonic group. upce.cz
For related sulphonated aromatic compounds, ESI-MS has been shown to produce ions corresponding to the deprotonated molecule [M-H]⁻. In the case of naphthalene sulphonates, the analysis can reveal the basic structure. For instance, a double-charged molecular ion can be formed through salt dissociation, a process favored by electrospray ionization. researchgate.net
The integration of high-performance liquid chromatography (HPLC) with mass spectrometry (HPLC-MS) provides a powerful tool for the analysis of complex mixtures containing this compound and its isomers. upce.cz HPLC separates the components of a mixture, and the mass spectrometer then provides mass information for each separated component. This is particularly useful for quantifying the purity of this compound and separating it from other sulphonate isomers.
The use of volatile ion-pairing reagents, such as di- and trialkylammonium acetates, in the mobile phase is a common strategy in HPLC for sulphonated compounds, offering a balance between chromatographic retention and electrospray response. researchgate.net Ammonium acetate (B1210297) has also been utilized as a mobile phase additive in the LC-MS analysis of sulphonated compounds. researchgate.netscispace.com The development of LC/MS methods allows for the selective determination of aromatic sulphonates in various matrices, even in the presence of interfering substances. acs.org
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable technique for characterizing the electronic transitions within the this compound molecule. The naphthalene ring system gives rise to characteristic π→π* transitions. In an aqueous solution, these transitions result in absorption maxima at approximately 224 nm and 278 nm.
The position of these absorption bands can be influenced by the solvent environment. A shift to longer wavelengths (a bathochromic shift) of 8–12 nm is observed in aprotic solvents. This is attributed to reduced solvation effects on the conjugated π-system of the naphthalene ring. For a series of naphthalene sulphonate tracers, including 1-naphthalene sulphonate, an excitation maximum of 217 nm was reported. stanford.edu
Table 1: UV-Vis Absorption Maxima of this compound
| Solvent System | Absorption Maximum (λmax) | Molar Absorptivity (ε) |
| Aqueous Solution | 224 nm | 18,200 L·mol⁻¹·cm⁻¹ |
| Aqueous Solution | 278 nm | 4,500 L·mol⁻¹·cm⁻¹ |
Fluorescence Spectroscopy in Mechanistic Probing and Sensing Applications
Fluorescence spectroscopy is a highly sensitive method used to investigate the excited state properties of molecules like this compound and its derivatives. These compounds, particularly 8-anilino-1-naphthalenesulfonic acid ammonium salt (ANS), are widely used as fluorescent probes in biochemical studies. researchgate.netsigmaaldrich.com The fluorescence properties of ANS are highly dependent on its local environment, making it a valuable tool for studying protein conformation and interactions. nih.govpnas.org
The excitation and emission spectra of this compound and its derivatives provide key information about their electronic structure and interaction with their surroundings. For instance, unbound 8-anilino-1-naphthalenesulfonic acid (ANS) in a polar environment exhibits low fluorescence when excited. sigmaaldrich.compnas.org However, when it binds to the hydrophobic regions of proteins, its fluorescence intensity increases significantly, accompanied by a blue shift in the emission maximum. sigmaaldrich.comnih.gov
For example, unbound ANS excited at 380 nm shows a weak emission maximum at 545 nm. sigmaaldrich.com Upon binding to a protein, the emission spectrum can shift to a maximum around 470 nm. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The excitation wavelength for ANS is often set around 350-360 nm for such studies. nih.govpnas.orgnih.gov In one study, an excitation wavelength of 335 nm was used for ANS fluorescence. nih.gov For 1-naphthalene sulphonate, an excitation maximum of 225 nm and an emission maximum of 338 nm have been reported. researchgate.net
The solvatochromic behavior of related compounds, such as 4-Amino naphthalene-1-sulfonic acid-alginate, has been studied, showing a shift in fluorescence depending on the polarity of the solvent. researchgate.net
Table 2: Typical Fluorescence Excitation and Emission Wavelengths for Naphthalene Sulphonate Derivatives
| Compound/Condition | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| 8-Anilino-1-naphthalenesulfonic acid (unbound) | 380 nm | 545 nm |
| 8-Anilino-1-naphthalenesulfonic acid (protein-bound) | 388 nm | 470 nm |
| 1-Naphthalene sulfonate | 225 nm | 338 nm |
Fluorescence lifetime measurements provide additional insights into the excited state dynamics of this compound and its derivatives. The lifetime of the excited state can be influenced by factors such as solvent viscosity and binding to other molecules. researchgate.net
For 8-anilino-1-naphthalenesulfonic acid (ANS), the fluorescence lifetime is sensitive to its environment. For example, the lifetime of 1,8-ANS in a buffer solution was measured to be 0.27 ns. researchgate.net In the presence of micelles, the fluorescence decay of related probes can become biexponential, indicating the presence of the probe in different microenvironments, such as the micellar core and the headgroup region. psu.edu For instance, a shorter lifetime of 4-5 ns was attributed to probes in the Stern layer of a micelle, while a much longer lifetime of 19-20 ns was observed for probes in the hydrocarbon core. psu.edu
Studies on ANS-protein complexes have revealed multi-exponential fluorescence decays, which can be resolved into different lifetime components. nih.gov For example, the fluorescence lifetimes of ANS bound to tear lipocalin were grouped into two species with lifetimes of 14.01–17.42 ns and 2.72–4.37 ns. nih.gov The fluorescence lifetime of the charge transfer state of ANS has been shown to be a sensitive indicator of microviscosity. researchgate.net
Quantum Yield Determinations
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. For naphthalenesulfonate derivatives, including this compound, the quantum yield is highly sensitive to the molecular environment. tau.ac.ilnih.gov Research has shown that the fluorescence quantum yields of anilinonaphthalene sulfonic acids (ANS), which are structurally related to naphthalene-1-sulphonate, are significantly enhanced upon inclusion in cyclodextrins and cucurbit mdpi.comuril. nih.gov This enhancement is attributed to the microenvironmental polarity and viscosity within the hydrophobic cavities of these host molecules, which play a crucial role in the excited state of the ANS probe. nih.gov
For instance, studies on 8-(Phenylamino)-1-naphthalenesulfonates demonstrate variations in fluorescence quantum yields with changes in solvent polarity. tau.ac.il Similarly, the quantum yield of 1-anilino-8-naphthalenesulfonate (1,8-ANS) is weak in aqueous solutions but increases significantly when bound to hydrophobic regions of proteins or in less polar solvents. mdpi.combohrium.com In one study, the quantum yield of ANS conjugated to carbon-coated ferrite (B1171679) nanodots was reported to be as high as 72%. mdpi.com Another investigation on 1-anilino-8-naphthalenesulfonate bound to human serum albumin identified two distinct fluorescent sites with quantum yields of 0.67 and approximately 0.11, respectively. uss.cl
| Compound/System | Quantum Yield (Φ) | Conditions | Reference |
| 1-anilino-8-naphthalenesulfonate (ANS) bound to Human Serum Albumin (Site 1) | 0.67 | - | uss.cl |
| 1-anilino-8-naphthalenesulfonate (ANS) bound to Human Serum Albumin (Site 2) | ~0.11 | - | uss.cl |
| ANS-conjugated MnFe@C nanodots | 72% | Standard reference: quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 | mdpi.com |
Solvatochromic Behavior Investigations of Naphthalenesulfonate Fluorophores
Solvatochromism, the change in the color of a substance depending on the solvent polarity, is a prominent feature of naphthalenesulfonate fluorophores. rikkyo.ac.jpresearchgate.net This behavior arises from the alteration of the energy difference between the ground and excited states of the fluorophore due to interactions with solvent molecules. The fluorescence spectra of these compounds, including their emission maxima, are often used to probe the polarity of their microenvironment. rsc.orgtandfonline.com
Investigations into various naphthalenesulfonate derivatives reveal that their emission properties are strongly influenced by solvent polarity. tau.ac.ilrsc.org For example, the fluorescence of 8-(Phenylamino)-1-naphthalenesulfonates shows variations in emission maxima depending on the solvent. tau.ac.il This solvatochromic shift is often attributed to an intramolecular charge-transfer (ICT) character in the excited state. rikkyo.ac.jp Studies on dansyl derivatives, which contain a naphthalene core, have shown a significant Stokes shift with increasing solvent polarity, indicating a considerable change in the molecular dipole moment upon excitation. rsc.org The development of fluorescent probes based on naphthalimide and other fluorophores for sensing applications often leverages this solvatochromic property. nih.gov
| Fluorophore System | Observation | Investigated Solvents | Reference |
| 8-(Phenylamino)-1-naphthalenesulfonates | Variations in fluorescence maxima | Varied solvent polarity | tau.ac.il |
| Dansyl derivatives | Significant Stokes shift with increasing solvent polarity | Various solvents | rsc.org |
| Fluorescent diarylethene derivative (1b) | Fluorescent color change from green to red | n-hexane, tetrachloromethane, dichloromethane, dimethyl sulfoxide | rikkyo.ac.jp |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating this compound from complex mixtures and for assessing its purity.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers and oligomers. lcms.czresearchgate.net While this compound is a small molecule, GPC is highly relevant when it is used as a monomer or a component in polymeric systems, such as naphthalene sulfonate formaldehyde condensates. google.com
GPC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. researchgate.netsepscience.com The technique is crucial for quality control in the production of polymers where naphthalenesulfonates are used, as the molecular weight distribution directly impacts the material's physical properties. lcms.czlcms.cz For instance, GPC has been used to characterize polymeric materials synthesized from sodium 4-amino-3-hydroxynaphthalene-1-sulfonate, revealing the presence of oligomeric chains with molecular weights up to approximately 6300 g/mol . researchgate.net The analysis of sulfonated polyimides by GPC has also been reported to determine their molecular weight characteristics. mdpi.com
| Polymer System | GPC Findings | Reference |
| Poly(AHNSA-Na salt) | Evidenced chains of molecular weights up to ~6300 g/mol ; oligomers (8-mer to 12-mer) as predominant species. | researchgate.net |
| Naphthalene sulfonate formaldehyde condensate | Weight average molecular weight measured between 1,900 and 29,300. | google.com |
| Sulfonated Polyimide (SPI) | M_n = 3.5 × 10^2 kDa; M_w = 8.5 × 10^2 kDa; M_w/M_n = 2.4 (Polystyrene standard). | mdpi.com |
Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess
When dealing with chiral derivatives of naphthalene-1-sulfonic acid, determining the enantiomeric excess is crucial. acs.org Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers. phenomenex.comchromatographyonline.com SFC utilizes a mobile phase, typically supercritical carbon dioxide, which offers advantages such as low viscosity and high diffusivity, leading to fast and efficient separations. chiraltech.comnih.gov
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. phenomenex.com While direct SFC analysis of this compound itself is uncommon unless it's part of a chiral derivatization, the technique is widely applied to separate enantiomers of related compounds. nih.govgoogle.com For example, chiral SFC has been successfully used for the separation of various chiral compounds, including those with structural similarities to derivatized naphthalenesulfonates. google.comresearchgate.net The development of new chiral surfactants and stationary phases continues to expand the applicability of this technique for resolving complex enantiomeric mixtures. nih.gov
| Analytical Technique | Application | Key Features | Reference |
| Chiral Supercritical Fluid Chromatography (SFC) | Enantiomeric separation | Uses chiral stationary phases and a supercritical fluid mobile phase (e.g., CO₂) for fast and efficient separations. | phenomenex.comchiraltech.com |
| Chiral SFC-MS/MS | Chiral bioanalysis | Systematically examines chiral columns and organic modifiers/additives for separating enantiomers. | chromatographyonline.com |
Thermal Analytical Methods for Material Characterization
Thermal analysis techniques are employed to study the effect of heat on materials, providing information on their thermal stability and decomposition behavior.
Thermogravimetric Analysis (TGA) for Decomposition Temperatures
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. gatech.eduetamu.edu It is used to determine the thermal stability and decomposition profile of materials like this compound. The onset of mass loss in a TGA curve indicates the temperature at which the compound begins to decompose.
For this compound, TGA can reveal the temperature at which the ammonium ion is released, followed by the decomposition of the naphthalenesulfonate moiety. Studies on related sulfonated compounds have shown that decomposition can occur in multiple stages. core.ac.ukresearchgate.net The thermal stability of naphthalenesulfonic acids is influenced by factors such as pH and the presence of salts, with decomposition temperatures shifting accordingly. wgtn.ac.nz For instance, research indicates that the decomposition of some naphthalenesulfonates can begin at temperatures around 200-250°C, while others are stable up to higher temperatures. wgtn.ac.nz The atmosphere, whether inert (like nitrogen) or oxidative (like air), also significantly affects the decomposition process and temperatures. netzsch.com
| Compound/Material | Decomposition Onset/Observation | Atmosphere | Reference |
| This compound | Onset at ~220°C, mass loss corresponds to ammonium release. | Nitrogen | |
| 1,5-naphthalene disulfonate (1,5-NDS) | Transforms to 1-naphthalene sulfonate (1-NSA) at t ≥ 200°C. | - | wgtn.ac.nz |
| 2-naphthalene sulfonate (2-NSA) | Disappears at t ≥ 300°C. | - | wgtn.ac.nz |
| Thermoplastic elastomer blend (SEBS/PP) | Decomposition begins at 312°C. | Air | netzsch.com |
| Thermoplastic elastomer blend (SEBS/PP) | Decomposition begins at 391°C. | Nitrogen | netzsch.com |
Theoretical and Computational Chemistry Studies of Ammonium Naphthalenesulfonates
Electronic Structure and Molecular Conformation Analysis
The arrangement of electrons and the three-dimensional shape of ammonium (B1175870) naphthalene-1-sulphonate are fundamental to its physical and chemical properties. Computational analysis provides a detailed picture of the frontier molecular orbitals, charge distribution, and stable geometric conformations.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying relatively large systems like ammonium naphthalene-1-sulphonate. DFT calculations are instrumental in determining the ground-state properties of the molecule.
Research employing DFT, specifically using the B3LYP functional with a 6-311+G(d,p) basis set, has provided detailed insights into the electronic structure of the naphthalene-1-sulphonate anion. These studies reveal a Highest Occupied Molecular Orbital (HOMO) that is primarily localized on the electron-rich naphthalene (B1677914) π-system. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly situated on the electron-withdrawing sulphonate group (-SO₃⁻). This distinct separation of the frontier orbitals is a key indicator of the molecule's reactivity, suggesting that the naphthalene ring acts as the primary site for electrophilic attack, while the sulphonate group governs interactions with cations and electrophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's electronic stability and reactivity. For the naphthalene-1-sulphonate anion, this gap has been calculated to be approximately 4.32 eV. This moderate gap value indicates a compound with reasonable electronic stability, yet one that is capable of participating in charge-transfer interactions.
Geometric optimization using DFT also reveals important conformational details. For instance, computational models predict a dihedral angle of about 15° between the plane of the sulphonate group and the plane of the naphthalene ring. This twisted conformation represents a balance between minimizing steric hindrance and maintaining some π-orbital conjugation with the aromatic system. In the solid state, the ammonium cation (NH₄⁺) interacts with the sulphonate anion through strong, charge-assisted hydrogen bonds.
| Parameter | Calculated Value/Description | Significance |
|---|---|---|
| Computational Method | DFT (B3LYP/6-311+G(d,p)) | A widely used method providing reliable electronic structure data. |
| HOMO Localization | Naphthalene π-system | Indicates the region of highest electron density, prone to electrophilic attack. |
| LUMO Localization | Sulphonate group (-SO₃⁻) | Indicates the region most susceptible to nucleophilic attack or electron acceptance. |
| HOMO-LUMO Energy Gap (ΔE) | ~4.32 eV | Reflects the molecule's kinetic stability and resistance to electronic excitation. |
| Predicted Dihedral Angle (Sulphonate-Naphthalene) | ~15° | Reveals the molecule's preferred 3D conformation, balancing steric and electronic effects. |
Ab Initio and Semi-Empirical Calculations (e.g., MNDO-PM3)
While DFT is prevalent, other computational methods like ab initio and semi-empirical calculations also play important roles. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are derived directly from first principles without empirical parameters, offering high accuracy but at a significant computational expense. researchgate.net They are often used as benchmarks for less computationally intensive methods.
Semi-empirical methods, such as PM3 (Parametrized Model 3), represent a computationally faster alternative. These methods use a simplified quantum mechanical framework and incorporate parameters derived from experimental data to approximate solutions. While less accurate than DFT or ab initio methods, they are highly effective for rapidly exploring the potential energy surfaces of large molecules or for preliminary geometric investigations before employing more rigorous calculations. For instance, in studies of related host-guest complexes involving naphthalenesulfonates, the semi-empirical PM3 method has been used to efficiently investigate possible structures before refining the results with more accurate DFT calculations. researchgate.net This hierarchical approach leverages the speed of semi-empirical methods for initial screening and the accuracy of DFT for final analysis, providing a comprehensive and efficient computational strategy.
Reaction Mechanism Elucidation through Computational Modeling
Understanding how a reaction proceeds is fundamental to controlling its outcome. Computational modeling allows chemists to map out entire reaction pathways, identify short-lived intermediates, and characterize the high-energy transition states that control reaction rates.
Transition State Characterization and Energy Barrier Determinations
A key application of computational chemistry is the elucidation of reaction mechanisms by locating transition states (TS) and calculating their associated energy barriers (activation energies). The thermal degradation of naphthalenesulfonates, for example, is known to proceed via desulfonation. Computational studies on the sulfonation of naphthalene—the reverse of desulfonation—have challenged classical mechanisms by providing evidence for a concerted pathway involving a cyclic transition state with a lower energy barrier than previously thought. dokumen.pub
Solvent Effects on Reaction Dynamics (e.g., Polarizable Continuum Model - PCM)
Reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction rates and mechanisms. acs.org The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. researchgate.net In PCM, the solvent is modeled as a continuous dielectric medium that becomes polarized by the solute's charge distribution, thereby stabilizing charged species and transition states.
In the context of this compound, which is an ionic compound often used in aqueous solutions, solvent effects are paramount. For instance, in a nucleophilic substitution reaction, the polar solvent would stabilize the negatively charged sulphonate anion and any charged intermediates or transition states. Time-dependent DFT (TD-DFT) calculations paired with PCM have been successfully used to study the electronic transitions of related naphthalenesulfonate derivatives in water, demonstrating the model's utility in accurately reproducing solvent-dependent spectroscopic properties. researchgate.net By performing calculations both in the gas phase and with a PCM, researchers can quantify the stabilizing effect of the solvent on reactants, products, and transition states, leading to a more accurate prediction of reaction energy barriers in solution.
Charge Transfer Phenomena in Reactivity
Charge transfer (CT) is a fundamental process in many chemical reactions and is central to the behavior of this compound. The inherent electronic structure of the naphthalene-1-sulphonate anion, with its donor (naphthalene) and acceptor (sulphonate) moieties, makes it a prime candidate for intramolecular charge transfer upon electronic excitation. rhhz.net
Computational tools like Natural Bond Orbital (NBO) analysis can quantify the charge distribution and donor-acceptor interactions within the molecule. researchgate.net Studies on related systems have used NBO analysis to confirm the transfer of partial charge between interacting molecular fragments. researchgate.net Furthermore, DFT calculations provide evidence for how charge transfer can affect molecular geometry; in some amidinium sulfonate frameworks, charge transfer has been shown to shorten the bonds between the interacting motifs. In reactions, the movement of electron density from the HOMO (on the naphthalene ring) to an attacking electrophile, or from an incoming nucleophile to the LUMO (on the sulphonate group), can be modeled to understand the flow of electrons during bond formation and cleavage. This analysis is critical for explaining the regioselectivity of reactions and the influence of substituents on reactivity.
Spectroscopic Property Prediction and Correlation with Experimental Data
Vibrational Frequency Calculations
Computational methods, such as Density Functional Theory (DFT), are employed to predict the vibrational frequencies of molecules like this compound. These calculations can provide insights into the molecule's stability and structure. For instance, studies on related aromatic molecules, including naphthalene derivatives, have utilized various ab initio and DFT methods to compute vibrational frequencies. sioc-journal.cn The reliability of these methods can vary, with DFT methods generally showing a lower percentage of imaginary frequencies compared to methods like MP2, suggesting greater accuracy in predicting stable molecular structures. sioc-journal.cn
A study on aromatic molecules, including naphthalene, computed vibrational frequencies using a range of methods and basis sets. sioc-journal.cn The results indicated that for many of these molecules, DFT and HF methods provided reliable outcomes. sioc-journal.cn However, for substituted arenes containing methyl or ammonium groups, the results were found to be less reliable with most methods. sioc-journal.cn
| Computational Method | Reliability for Aromatic Molecules | Notes |
| Density Functional Theory (DFT) | Generally reliable, with a lower percentage of imaginary frequencies. sioc-journal.cn | Methods like B3LYP, B3P86, and M06 are commonly used. sioc-journal.cn |
| Hartree-Fock (HF) | Reliable for many aromatic molecules. sioc-journal.cn | |
| Møller-Plesset perturbation theory (MP2) | Higher percentage of imaginary frequencies, suggesting lower reliability for stability predictions. sioc-journal.cn |
This table summarizes the general reliability of different computational methods for vibrational frequency calculations of aromatic molecules based on a broad study.
Electronic Excitation and De-excitation Dynamics (Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the electronic excitation and de-excitation dynamics of molecules. uci.eduresearchgate.net It allows for the calculation of excited state properties and can predict electronic absorption spectra. researchgate.net For instance, TD-DFT has been used to assign the electronic absorption bands of various organic molecules, showing good correlation with experimental UV-Vis spectra. researchgate.net
In principle, all properties of a molecule, including its excitations, are functionals of the ground-state density. uci.edu TD-DFT provides a computationally efficient approach to approximate these excitations, particularly the low-lying single excitations. uci.edu The accuracy of TD-DFT results can be influenced by the choice of exchange-correlation functional and basis set. uci.eduresearchgate.net
Intermolecular Interaction Modeling
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored in reds and yellows), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are prone to nucleophilic attack. researchgate.net
For aromatic sulfonates, the MEP would likely show a region of high negative potential around the oxygen atoms of the sulfonate group, indicating their susceptibility to interaction with electrophiles or hydrogen bond donors. Conversely, the aromatic ring and the ammonium counter-ion would exhibit regions of positive or less negative potential.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.de This analysis is instrumental in quantifying intramolecular interactions, such as hyperconjugation, which involves delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. icm.edu.pl
The stability of a molecule can be correlated with these hyperconjugative interactions, which are evaluated using second-order perturbation theory. icm.edu.pl For this compound, NBO analysis would reveal the nature of the covalent bonds within the naphthalene ring and the sulfonate group, as well as the ionic interaction between the sulfonate anion and the ammonium cation. It can also quantify the delocalization of electron density from the lone pairs of the sulfonate oxygens.
A study on 1-azanaphthalene-8-ol, a related naphthalene derivative, utilized NBO analysis to investigate hyperconjugative interactions and charge delocalization, providing insights into the molecule's stability. icm.edu.pl
| Interaction Type | Description | Significance in this compound |
| σ and π Bonds | Covalent bonds forming the molecular framework. uni-muenchen.de | Defines the structure of the naphthalene ring and the sulfonate group. |
| Lone Pairs (LP) | Non-bonding electron pairs localized on specific atoms. uni-muenchen.de | Located on the oxygen atoms of the sulfonate group, contributing to its reactivity and hydrogen bonding capacity. |
| Hyperconjugation | Delocalization of electron density from a filled donor NBO to an empty acceptor NBO. icm.edu.pl | Stabilizes the molecule through charge delocalization, particularly involving the π-system of the naphthalene ring and the sulfonate group. |
This table outlines the key intramolecular interactions that can be analyzed using NBO theory for this compound.
Analysis of Hydrogen Bonding and Ion-Dipole Interactions
The interaction between the ammonium cation and the naphthalene-1-sulphonate anion is a primary example of ion-ion and ion-dipole interactions. The positively charged ammonium ion can form strong hydrogen bonds with the negatively charged oxygen atoms of the sulfonate group. mdpi.comwikipedia.org These interactions are directional and play a crucial role in the solid-state structure and solution behavior of the compound. mdpi.com
Molecular Dynamics Simulations for Bulk and Solution Behavior
Molecular dynamics (MD) simulations offer valuable insights into the behavior of this compound in both bulk and solution phases. These computational methods model the interactions between atoms and molecules over time, providing a dynamic picture of the compound's properties.
In aqueous environments, MD simulations reveal that the ammonium ion (NH₄⁺) engages in dynamic hydrogen bonding with the oxygen atoms of the sulfonate group (-SO₃⁻). The average bond length for these hydrogen bonds is approximately 2.68 Å, with a coordination number of 3.2. This dynamic interaction with water molecules contributes to the compound's solubility in polar solvents. Simulations in explicit water solvent have determined a radial distribution function (RDF) peak at 2.8 Å between the oxygen of water and the nitrogen of the ammonium ion.
Furthermore, these simulations predict that due to its amphiphilic nature, this compound will spontaneously form micellar structures in aqueous solutions at concentrations exceeding 0.1 M. The hydrophobic naphthalene rings aggregate to minimize contact with water, while the hydrophilic sulfonate and ammonium groups remain exposed to the solvent.
Computational models also provide information on the molecule's conformation. They predict a dihedral angle of about 15° between the sulfonate group and the naphthalene plane. This twist minimizes steric hindrance while still permitting π-orbital conjugation with the aromatic system. The diffusion coefficient for this compound in water at 298 K has been calculated as 1.2 × 10⁻⁹ m²/s, and the solvation free energy is -45.6 kJ/mol.
Table 1: Molecular Dynamics Simulation Parameters for this compound in Aqueous Solution
| Parameter | Value |
| Average H-bond length (NH₄⁺ - ⁻O₃S) | 2.68 Å |
| Coordination Number (NH₄⁺ in water) | 3.2 |
| RDF Peak (O_water–N_ammonium) | 2.8 Å |
| Diffusion Coefficient (298 K) | 1.2 × 10⁻⁹ m²/s |
| Solvation Free Energy | -45.6 kJ/mol |
| Critical Micelle Concentration | > 0.1 M |
| Dihedral Angle (Sulfonate-Naphthalene) | ~15° |
This table presents key parameters of this compound in an aqueous environment as determined by molecular dynamics simulations.
Computational Studies in Materials Science and Drug Discovery
Computational chemistry plays a significant role in exploring the potential applications of this compound and its derivatives in materials science and drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
While specific molecular docking studies on this compound are not extensively documented in the provided search results, related studies on naphthalenesulfonate derivatives highlight their potential for biological interactions. For instance, a study on new sulphonamide derivatives bearing a naphthalene moiety revealed their potential as tubulin polymerization inhibitors. nih.gov Compound 5c , which includes a naphthalen-1-yl moiety, demonstrated potent antiproliferative activity against MCF-7 and A549 cancer cell lines, with IC₅₀ values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively. nih.gov Molecular docking of this compound indicated that it inhibits tubulin polymerization by interacting at the colchicine-binding site of tubulin. nih.gov
Another study focused on 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANSA) involved molecular docking analysis against eight different receptors to investigate its drug-like properties. figshare.com Similarly, the ionic cocrystal 5-amino-2-naphthalene sulfonate·ammonium ions has been studied for its anti-cancer drug properties using molecular docking. researchgate.net These examples underscore the utility of molecular docking in assessing the therapeutic potential of naphthalenesulfonate compounds.
Table 2: Antiproliferative Activity of a Naphthalene-1-sulphonyl Derivative (Compound 5c)
| Cell Line | IC₅₀ (µM) |
| MCF-7 | 0.51 ± 0.03 |
| A549 | 0.33 ± 0.01 |
This table shows the half-maximal inhibitory concentration (IC₅₀) of compound 5c, a sulphonamide derivative with a naphthalen-1-yl moiety, against two cancer cell lines, indicating its potent antiproliferative effects. nih.gov
Computational methods are also employed to predict the optical properties of molecules, such as their absorption spectra and nonlinear optical (NLO) properties. Time-dependent density functional theory (TD-DFT) is a common approach for calculating excitation energies and (hyper)polarizabilities.
For this compound, computational studies using DFT can predict its electronic transitions. The highest occupied molecular orbital (HOMO) is typically localized on the naphthalene π-system, while the lowest unoccupied molecular orbital (LUMO) resides mainly on the sulfonate group. This distribution suggests that nucleophilic aromatic substitution is a likely reaction pathway.
Studies on related naphthalenesulfonate derivatives have utilized computational methods to understand their optical properties. For example, theoretical UV-Visible calculations have been used to determine the electronic transitions in 5-amino-2-naphthalene sulfonate·ammonium ions. researchgate.net The photostability and degradation of azo dyes derived from naphthalene sulfonic acids have also been investigated using computational models. researchgate.net While specific hyperpolarizability calculations for this compound were not found in the search results, the feasibility of such calculations on large molecules has been demonstrated, making it a potential area for future research. researchgate.net
Advanced Applications in Polymer Science and Materials Engineering
Polymeric Dispersants and Superplasticizers Derived from Naphthalenesulfonates
Naphthalene (B1677914) sulfonates, particularly those condensed with formaldehyde (B43269), are a cornerstone of superplasticizer and dispersant technology. These polymers, often referred to as naphthalene sulfonate formaldehyde condensates (NSF), are high-range water reducers that significantly enhance the properties of particulate suspensions. superplasticizers.comlignosulfonate.com Their effectiveness is rooted in their molecular structure, which combines a hydrophobic naphthalene backbone with hydrophilic sulfonate groups. lignosulfonate.competronicpolymer.com This anionic surfactant nature allows them to function effectively in a wide range of applications, from construction to coatings. ligninchina.com
In the realm of construction, naphthalene-based superplasticizers are essential for producing high-performance and high-strength concrete. superplasticizers.comlignosulfonate.com The primary mechanism of action is electrostatic repulsion. lignosulfonate.competronicpolymer.com Cement particles in an aqueous environment possess positively charged surfaces. sanyo-chemical-solutions.com The anionic sulfonate groups (-SO₃⁻) of the naphthalene sulfonate polymer adsorb onto these cement particles, imparting a strong negative charge. superplasticizers.comlignosulfonate.com This creates a repulsive force between the individual cement particles, overcoming the attractive van der Waals forces that cause them to flocculate or clump together. superplasticizers.competronicpolymer.com
This dispersion of cement particles has several profound effects on the rheology of fresh concrete:
Water Reduction: By preventing flocculation, water that would typically be trapped within the cement agglomerates is released, significantly improving the fluidity of the mix. lignosulfonate.com This allows for a substantial reduction in the water-to-cement ratio (by up to 25-30%) while maintaining or even enhancing workability. superplasticizers.com
Improved Workability: The enhanced fluidity makes the concrete easier to pump, place, and compact, which is especially beneficial for complex formwork or heavily reinforced structures. lignosulfonate.comligninchina.com
Enhanced Strength and Durability: A lower water-to-cement ratio leads to a denser, less porous hardened concrete matrix. This results in higher compressive and flexural strength, reduced permeability, and increased durability and resistance to weathering. superplasticizers.comgreenagrochem.com
The effectiveness of naphthalene sulfonate-based superplasticizers can be influenced by their molecular weight and the degree of sulfonation. petronicpolymer.com While highly effective, their performance in retaining fluidity over time can be less than that of newer polycarboxylate-based superplasticizers, as the concentration of the naphthalene sulfonate polymer in the liquid phase can decrease over time. jst.go.jp
Table 1: Performance Benefits of Naphthalene Sulfonate-Based Superplasticizers in Concrete
| Feature | Description | Impact on Concrete Properties |
|---|---|---|
| High Water Reduction | Reduces water content by up to 25-30%. superplasticizers.com | Enhances strength and durability. superplasticizers.com |
| Electrostatic Dispersion | Adsorbs onto cement particles, creating negative charges that cause repulsion. lignosulfonate.competronicpolymer.com | Prevents flocculation, releasing trapped water and increasing fluidity. superplasticizers.comlignosulfonate.com |
| Improved Rheology | Increases slump and workability without additional water. petronicpolymer.com | Facilitates easier placement, pumping, and compaction. lignosulfonate.com |
| Increased Strength | The lower water-cement ratio results in a denser microstructure. greenagrochem.com | Leads to higher compressive and tensile strength. superplasticizers.com |
Naphthalene sulfonates serve as effective stabilizers in emulsion polymerization, a process used to produce synthetic rubbers, latexes, and various polymers. greenagrochem.comatamankimya.com In this process, water-insoluble monomers are polymerized within an aqueous medium. The naphthalene sulfonate, acting as a surfactant, positions itself at the monomer-water interface. greenagrochem.com
The hydrophobic naphthalene part of the molecule dissolves in the monomer droplets, while the hydrophilic sulfonate head remains in the aqueous phase. greenagrochem.com This arrangement stabilizes the emulsion by preventing the monomer droplets from coalescing. greenagrochem.com This stabilization is crucial for controlling the particle size and distribution in the final polymer, which directly influences the properties and quality of the resulting product, such as synthetic rubber or latex paints. greenagrochem.comatamanchemicals.com In some applications, they are added to emulsifier mixtures to prevent the coagulation of emulsions. atamankimya.com
The dispersing capability of naphthalene sulfonates is widely utilized in the manufacturing of pigments, dyes, and coatings. ligninchina.comontosight.aismolecule.com In these systems, solid pigment or dye particles must be evenly distributed throughout a liquid medium to achieve consistent color and performance. ligninchina.comatamanchemicals.com
Naphthalene sulfonates act as powerful dispersing agents by adsorbing onto the surface of the pigment or dye particles. atamanchemicals.com This imparts a negative charge, causing electrostatic repulsion that prevents the particles from agglomerating or settling. ligninchina.comsanyo-chemical-solutions.com The benefits include:
Improved Color Strength and Stability: Uniform dispersion ensures a more vibrant and consistent color. ontosight.ai
Increased Stability: They are effective over a wide pH range (2-12) and exhibit good temperature stability, making them suitable for various formulations. atamanchemicals.com
They are used as intermediates in the synthesis of certain dyes, such as azo dyes, and as leveling agents to ensure even dye uptake in textile applications. atamanchemicals.comontosight.aiontosight.ai In non-aqueous coatings, derivatives like dinonylnaphthalene (B12650604) sulfonic acid and its salts have been shown to be effective dispersants for finely divided solid particles. google.com
Beyond liquid systems, naphthalene sulfonates are incorporated into dry-mix formulations for products like mortars, grouts, and plasterboards. atamanchemicals.combisley.biz When water is added to these mixes, the naphthalene sulfonate dissolves and acts as a superplasticizer, ensuring good workability and performance. atamankimya.combisley.biz
In the mining industry, naphthalene sulfonates function as depressants and dispersants in mineral processing, particularly in froth flotation. bisleyinternational.comstandardchemicals.com.au
Depressant in Flotation: In the selective flotation of ores, such as those containing zinc, copper, gold, and lead, naphthalene sulfonates can be used to increase the hydrophilicity of unwanted minerals (gangue), like pyrite. bisleyinternational.comstandardchemicals.com.au This action depresses their floatability, preventing them from attaching to air bubbles and reporting to the froth, which results in a purer and more concentrated recovery of the desired valuable minerals. standardchemicals.com.au
Tailings Management: Their dispersing properties can also be applied to mine tailings, improving the flowability of slurries for easier transport and deposition. standardchemicals.com.au
Functional Polymer and Biopolymer Conjugates
The naphthalene sulfonate moiety can be used as a functional group, particularly as a fluorescent probe, when conjugated to polymers and biopolymers. This allows for the investigation of molecular structures, interactions, and environments.
Naphthalene sulfonic acid derivatives are used to create fluorescently labeled biopolymers, which serve as sensors and probes in biochemical and materials science research. researchgate.netsigmaaldrich.com A notable example is the labeling of alginate, a natural polysaccharide, with a naphthalene-based fluorophore.
A study detailed the synthesis of 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG). researchgate.net In this process, the 4-Amino naphthalene-1-sulfonic acid (AmNS) was covalently bonded to the alginate backbone. researchgate.net The resulting fluorescent polymer, AmNS-ALG, exhibited solvatochromism, meaning its fluorescence properties changed depending on the polarity of the solvent. researchgate.net
Key Research Findings for AmNS-ALG:
Synthesis: The AmNS was chemically attached to the alginate polymer chain. researchgate.net
Characterization: The conjugate's fluorescence was monitored in solvents of varying polarity, from highly polar (water) to less polar (butanol). researchgate.net
Solvatochromic Behavior: The AmNS-ALG showed a positive solvatochromism, where the emission wavelength shifted with solvent polarity. The fluorescence intensity was markedly higher in water compared to alcoholic solvents. researchgate.net
Application: The spectroscopic data suggest that the AmNS-alginate conjugate could be utilized as a sensor for medium polarity environments. researchgate.net
Similarly, 8-Anilino-1-naphthalenesulfonic acid (ANS), often used as its ammonium (B1175870) salt, is a widely employed fluorescent probe. sigmaaldrich.com Its fluorescence is highly sensitive to the polarity of its surroundings; it is weakly fluorescent in polar environments like water but becomes strongly fluorescent when it binds to hydrophobic regions, such as those found in proteins or polymer assemblies. sigmaaldrich.com This property has been used to study the crosslinking of chitosan/alginate systems, where changes in ANS fluorescence indicate the formation of a more stable, crosslinked network. researchgate.net
Table 2: Spectroscopic Properties of 4-Amino naphthalene-1-sulfonic acid-Alginate (AmNS-ALG) in Different Solvents
| Solvent | Relative Polarity | Maximum Excitation Wavelength (nm) | Maximum Emission Wavelength (nm) |
|---|---|---|---|
| Water | High | 325 | 450 |
| Glycerol | - | 335 | 480 |
| Methanol | - | 338 | 485 |
| Butanol | Low | 340 | 490 |
Data derived from research on the solvatochromic behavior of AmNS-ALG. researchgate.net
Development of Semiconducting Polymeric Materials
The development of semiconducting polymers is crucial for next-generation electronics, and the incorporation of sulphonate groups plays a significant role in tailoring their properties. While direct studies on ammonium naphthalene-1-sulphonate are limited in this specific context, the function of the sulphonate moiety in other conjugated polyelectrolytes provides insight into its potential contributions.
Sulphonated backbones are key to imparting hydrophilicity in conjugated polymers. alphachem.biz For instance, in poly(6-(thiophen-3-yl)hexane-1-sulfonate) (PTHS), the terminal ionic sulphonate group allows the polymer to operate in accumulation mode, which is beneficial for sensing applications due to lower power requirements and higher sensitivity. alphachem.biznih.gov The low pKa of sulfonic acid (around -2) ensures that the sulphonate group remains ionized over a wide pH range (1-14), leading to stable, pH-independent electrochemical behavior compared to carboxylic acid-functionalized polymers. alphachem.biznih.gov
In materials like PEDOT:PSS, a well-established p-type semiconducting polymer blend, the polystyrenesulfonate (PSS) component acts as both a dopant and an ionic conductor. alphachem.biznih.gov The sulphonate groups on PSS compensate for the positive charges (holes) on the polyethylenedioxythiophene (PEDOT) chains, a mechanism essential for the material's function in devices like organic electrochemical transistors (OECTs). alphachem.biznih.gov The presence of the ammonium cation in this compound could further influence the polymer's properties, potentially participating in post-polymerization functionalization through reactions involving a nucleophilic ammonium sulfite (B76179) salt. alphachem.biznih.gov
Polymer Inclusion Membranes (PIMs) for Selective Ion Transport (e.g., Ammonium Ion Extraction)
Polymer Inclusion Membranes (PIMs) are a promising technology for the selective separation of ions, and naphthalene sulphonate derivatives are effective carriers in these systems. Specifically, dinonylnaphthalene sulfonic acid (DNNS), a compound structurally related to this compound, has been extensively studied for its ability to extract ammonium ions from aqueous solutions. stanford.edunih.govturkjps.orgderpharmachemica.com These membranes typically consist of a base polymer, a carrier (like DNNS), and often a plasticizer or modifier.
Research has demonstrated that PIMs containing DNNS can be used as the semi-permeable barrier in passive samplers for ammonia (B1221849) accumulation. stanford.edunih.gov The composition of the PIM is critical to its performance. Studies have explored various formulations using base polymers like cellulose (B213188) triacetate (CTA) and poly(vinyl chloride) (PVC). stanford.edunih.gov
Key findings from these studies include:
A PVC-based PIM composed of 80 wt% PVC, 10 wt% commercial DNNS, and 10 wt% 1-tetradecanol (B3432657) (as a modifier) demonstrated high stability and effective extraction of ammonium ions. stanford.edunih.gov
This PVC-based membrane was more stable than its CTA-based counterpart, showing a mass loss of only 3.2 wt% after 24 hours of immersion in the feed solution, compared to 11 wt% for the CTA-based PIM. stanford.edunih.gov
The driving force for the transport of ions like NH₂OH(I) in similar systems is a proton gradient, which can be efficiently and continuously supplied by processes like electrodialysis (ED) coupled with the PIM. rsc.org
The effectiveness of DNNS as a carrier highlights the potential of the naphthalene sulphonate group in designing selective membranes for environmental and industrial applications. turkjps.orgrsc.org
Table 1: Composition and Stability of PIMs for Ammonium Ion Extraction
| Base Polymer | Carrier | Modifier/Plasticizer | Composition (wt%) | Mass Loss (24h) | Reference |
| PVC | Dinonylnaphthalene sulfonic acid (DNNS) | 1-Tetradecanol | 80% PVC, 10% DNNS, 10% 1-Tetradecanol | 3.2% | stanford.edunih.gov |
| CTA | Dinonylnaphthalene sulfonic acid (DNNS) | None specified | 70% CTA, 30% DNNS | 11% | stanford.edunih.gov |
Photophysical and Solution Properties of Naphthalene-Labeled Copolymers
The naphthalene moiety is an excellent fluorescent probe. When incorporated into polymers, it allows for the study of their microscopic behavior in solution through photophysical measurements. Research on naphthalene-labeled copolymers, such as poly(styrene-co-N,N-dimethyl maleimido propylammonium propane (B168953) sulfonate)/naphthalene (poly(SDMPAPS)/NA), reveals detailed information about polymer chain interactions. nih.govontosight.ai
The fluorescence spectrum of such labeled copolymers typically shows two significant peaks: one for the isolated naphthalene group (monomer emission) and a broader band at a longer wavelength resulting from excited dimeric naphthalene (excimer emission). nih.gov The ratio of the intensities of the excimer to the monomer fluorescence (IE/IM) is a critical parameter that reflects the extent of intra- and inter-chain interactions of the naphthalene groups. nih.govontosight.ai
Key research findings on the photophysical properties include:
Effect of Polymer Concentration: The IE/IM ratio changes with polymer concentration in deionized water, indicating changes in interpolymer hydrophobic association. nih.govontosight.ai
Effect of Salt Concentration: The IE/IM value decreases as salt concentration (e.g., KCl) increases. This is because the added salt shields the electrostatic interactions between polymer chains, leading to a more expanded coil conformation and reduced excimer formation. nih.govontosight.ai
Interaction with Surfactants: The addition of anionic surfactants can either induce or disrupt interpolymer aggregation, which is reflected in the IE/IM ratio. nih.govontosight.ai
Quenching Studies: The Stern-Volmer quenching constant (Ksv) increases with rising electrolyte concentration, providing further insight into the accessibility of the naphthalene fluorophores to quenchers in the solution. nih.govontosight.ai
Table 2: Photophysical Properties of Naphthalene-Labeled Copolymers
| Property | Observation | Implication | Reference |
| Fluorescence Emission | Monomer peak at ~330 nm, Excimer peak at ~410 nm | Allows monitoring of polymer chain interactions | nih.gov |
| IE/IM vs. Salt Conc. | Decreases with increasing salt concentration | Salt shields charges, leading to chain expansion | nih.govontosight.ai |
| Stern-Volmer Constant (Ksv) | Increases with increasing electrolyte concentration | Increased accessibility of naphthalene labels to quenchers | nih.govontosight.ai |
Naphthalenesulfonate-Modified Surfaces and Coatings
The distinct properties of the naphthalenesulfonate group are leveraged to modify surfaces and create high-performance coatings, particularly in the realm of metallurgy and corrosion prevention.
Electrodeposition Processes and Surface Modification
In electrodeposition, organic additives are widely used in plating baths to control the morphology, brightness, and internal stress of the resulting metallic coating. nih.govfrontiersin.org Naphthalene sulfonate derivatives, including this compound, can function as such additives. They are often classified as "carriers" or Type I additives, which typically have an aromatic structure containing sulfur. frontiersin.org
Their role in the electrodeposition process includes:
Grain Refining and Brightening: These additives can adsorb onto the cathode surface during plating. This adsorption influences the nucleation and growth of metal crystals, leading to a finer grain structure and a brighter, more level deposit. nih.gov For example, sodium 1,3,6-naphthalene trisulfonate has been used as a brightener in palladium-nickel alloy plating baths to obtain a mirror-polished surface.
Stress Reduction: The incorporation of these organic molecules can help to relieve the internal stresses that build up in the electrodeposited layer. frontiersin.org
Controlling Alloy Composition: In alloy plating, additives can influence the partial current densities of the codepositing metals, thereby affecting the final composition and properties of the alloy. nih.gov The adsorption of the additive can be influenced by factors like the molecular structure and the presence of functional groups.
Adsorption Behavior and Corrosion Inhibition in Metallic Coatings
Organic compounds containing nitrogen, sulfur, and aromatic rings are known to be effective corrosion inhibitors for metals like steel. This compound fits this profile perfectly. The mechanism of inhibition is based on the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.
The key features of this compound that contribute to its potential as a corrosion inhibitor are:
Adsorption Centers: The molecule possesses multiple active centers for adsorption: the π-electrons of the naphthalene ring, the lone pair of electrons on the nitrogen atom of the ammonium group, and the oxygen atoms of the sulphonate group.
Surface Coverage: Adsorption can occur via physisorption (electrostatic interaction between the charged molecule and the metal surface) or chemisorption (formation of a coordinate bond between the inhibitor and the metal). The inhibitor molecules displace water molecules from the surface and form a film that blocks corrosive species. The efficiency of inhibition generally increases with the concentration of the inhibitor, leading to a greater degree of surface coverage.
Synergistic Effects: In some cases, different parts of the molecule can act synergistically. For example, the naphthalene ring provides a large surface area for coverage, while the ammonium and sulphonate groups provide strong anchoring points to the metal surface.
Applications in Quantum Dot Synthesis and Performance Enhancement
Quantum dots (QDs) are semiconductor nanocrystals whose unique optical and electronic properties are highly dependent on their size and surface chemistry. nih.gov While not a primary component of the QD core itself, this compound and related compounds can play a crucial role as surface-modifying agents, surfactants, or capping agents during or after synthesis. stanford.edu
The primary function of such molecules in the context of QDs is to control their interaction with the surrounding environment, particularly in aqueous media. nih.gov QDs are often synthesized in organic solvents and are stabilized by hydrophobic ligands, making them insoluble in water. For many applications, especially in biology and environmental tracing, they must be rendered water-soluble. nih.gov
The potential applications of this compound in this field include:
Surface Functionalization for Specific Applications: The surface of a QD can be engineered to mimic the properties of other molecules. For instance, research in geothermal tracing has explored designing QD tracers that possess the qualities of conventional conservative tracers, such as naphthalene sulfonates. stanford.edu Simulations have compared the transport and diffusion of QDs to that of naphthalene sulfonates in fractured reservoirs, indicating that the well-understood behavior of sulfonates serves as a benchmark for the development of new nanoparticle tracers. stanford.edu
Surfactants in Synthesis: The surfactant properties of this compound make it a candidate for use in synthesis methods like the reverse micelle technique. derpharmachemica.com In this method, the surfactant forms nanoscale water droplets within a bulk oil phase, and these droplets act as nanoreactors for the synthesis of QDs, controlling their size and preventing aggregation.
Capping Agents for Stability: As a capping agent, the molecule can adsorb to the surface of the QD, passivating surface defects and enhancing photoluminescent quantum yield and stability. nih.govnih.gov The naphthalene group could provide electronic passivation, while the ammonium sulphonate group would ensure colloidal stability in aqueous solutions.
Catalysis and Organocatalysis Mediated by Ammonium Naphthalenesulfonate Derivatives
Chiral Quaternary Ammonium (B1175870) Sulfonates as Organocatalysts
Chiral quaternary ammonium salts are a significant class of organocatalysts, known for their effectiveness in promoting various asymmetric reactions. rsc.orgwikipedia.org The incorporation of a sulfonate counter-ion introduces unique properties, influencing the catalyst's stability, solubility, and catalytic activity.
Design and Synthesis of Chiral Polymeric Organocatalysts
The immobilization of chiral quaternary ammonium salts onto polymeric supports offers significant advantages, including simplified catalyst recovery and the potential for use in continuous flow systems. rsc.orgpsu.edu A key strategy for this immobilization involves the formation of a stable ionic bond between a quaternary ammonium cation and a sulfonate anion. psu.edu
One approach involves the reaction of a chiral quaternary ammonium halide with a polymer containing sulfonate groups. This ion-exchange reaction results in a polymer-supported chiral organocatalyst. psu.edu Another method is the polymerization of monomers that already contain the chiral quaternary ammonium sulfonate moiety. For instance, the repeated reaction between a chiral quaternary ammonium dimer and a disodium (B8443419) disulfonate can produce an ionic polymer with the chiral catalytic unit integrated into the main chain. psu.eduresearchgate.net Cinchona alkaloids are frequently used as the chiral source for these catalysts due to their ready availability and the ease with which their quinuclidine (B89598) nitrogen can be quaternized. researchgate.net
The design of these polymeric catalysts often focuses on creating a rigid and well-defined chiral environment around the active site to maximize enantioselectivity. rsc.org The choice of the polymer backbone and the linker connecting the catalytic unit can also influence the catalyst's performance.
Asymmetric Transformations and Enantioselective Catalysis
Chiral quaternary ammonium sulfonates have proven to be effective catalysts for a variety of asymmetric transformations, most notably the alkylation of glycine (B1666218) imines to produce α-amino acid derivatives. nih.gov These reactions, often carried out under phase-transfer conditions, can achieve high yields and excellent enantioselectivities. researchgate.netnih.gov
The catalytic cycle typically involves the formation of an ion pair between the chiral quaternary ammonium cation and the enolate of the glycine imine. The chiral environment of the catalyst then directs the approach of the alkylating agent, leading to the preferential formation of one enantiomer of the product. The nature of the counter-ion, in this case, the naphthalenesulfonate, can influence the tightness of this ion pair and, consequently, the stereochemical outcome of the reaction. unina.it Research has shown that these catalysts can be used to synthesize a range of α-amino acid derivatives with high enantiomeric excess. nih.gov
Below is a table summarizing the performance of a chiral polymeric organocatalyst in the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester.
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Polymeric Quaternary Ammonium Sulfonate | High | up to 95 |
Table 1: Performance of a chiral polymeric organocatalyst in asymmetric benzylation. researchgate.net
Recyclability and Stability of Polymer-Immobilized Catalysts
A major advantage of polymer-immobilized catalysts is their potential for recovery and reuse. The ionic bond between the quaternary ammonium cation and the sulfonate anion is generally stable, even under the basic conditions often employed in these reactions. psu.edu This stability allows for the catalyst to be recovered after the reaction, typically by simple filtration or precipitation, and reused in subsequent batches with minimal loss of activity. psu.eduelsevierpure.com
Studies have demonstrated that these polymeric catalysts can be recycled multiple times without a significant drop in their catalytic performance or enantioselectivity. psu.edu The robust nature of the polymer support and the strong ionic linkage contribute to the long-term stability and recyclability of these catalytic systems, making them an attractive option for sustainable chemical synthesis. rsc.orgacs.org
Brønsted Acid Catalysis with Naphthalenesulfonic Acid Functionalized Materials
Naphthalenesulfonic acid and its derivatives can also function as potent Brønsted acid catalysts. When immobilized on solid supports or incorporated into chiral structures, they provide effective and often reusable catalysts for a variety of acid-catalyzed reactions.
Heterogeneous Solid Acid Catalysts (e.g., Immobilized on Silica)
Immobilizing naphthalenesulfonic acid onto solid supports like silica (B1680970) gel creates heterogeneous solid acid catalysts with several advantages over their homogeneous counterparts, including ease of separation and recyclability. mdpi.combeilstein-journals.org One common method for preparing these catalysts is the co-condensation of a tetraalkoxysilane with an organosilane containing a naphthalenesulfonic acid precursor, followed by a sulfonation step. acs.org Alternatively, pre-synthesized silica can be functionalized with naphthalenesulfonic acid groups. beilstein-journals.org
These silica-supported catalysts have been successfully employed in various reactions, such as esterifications and Friedel-Crafts alkylations. beilstein-journals.orgacs.org The porous nature of the silica support can enhance catalytic activity by providing a high surface area. acs.org The performance of these catalysts can be influenced by factors such as the loading of the sulfonic acid groups and the hydrophobicity of the support material. mdpi.com For instance, introducing hydrophobic groups onto the silica surface can prevent deactivation by water, a common byproduct in esterification reactions. mdpi.com
The table below shows the catalytic activity of silica-supported sulfonic acids in the esterification of levulinic acid.
| Catalyst | Conversion (%) | Yield (%) |
| Silica-supported arylsulfonic acid | 94 | 90 |
| Silica-supported propylsulfonic acid | >99 | 95 |
Table 2: Catalytic activity of silica-supported sulfonic acids. beilstein-journals.org
Design and Catalytic Activity of Axially Chiral Sulfonic Acids
The development of axially chiral sulfonic acids represents a significant advancement in enantioselective Brønsted acid catalysis. nih.govacs.org These catalysts derive their chirality from restricted rotation around a C–N or C–C bond, creating a well-defined chiral environment in close proximity to the acidic sulfonic acid group.
A notable design strategy involves the synthesis of 8-substituted naphthalene-1-sulfonic acids. nih.govacs.org By introducing a bulky group at the 8-position, such as a benzimidazole (B57391) ring, stable atropisomers can be isolated. nih.govacs.org The synthesis of these compounds often starts from commercially available 8-aminonaphthalene-1-sulfonic acid, which is then transformed to introduce the chiral axis. nih.govacs.org The electronic properties of the substituents on the benzimidazole ring can be varied to modulate the acidity of the sulfonic acid. researchgate.net
These axially chiral sulfonic acids have been shown to be effective catalysts in various asymmetric transformations. The chiral pocket created by the axial chirality directs the substrate and reagent, leading to high levels of enantioselectivity. The ability to synthesize both enantiomers of the catalyst, often through diastereomeric salt resolution, is a key advantage for accessing either enantiomer of the desired product. nih.govacs.org
The following table lists some examples of axially chiral sulfonic acids derived from 8-aminonaphthalene-1-sulfonic acid.
| Compound | Structure |
| 8-(2-Methyl-1H-benzo[d]imidazol-1-yl)naphthalene-1-sulfonic Acid | Axially chiral benzimidazole derivative |
| 8-((2-(Cyclohexylamino)phenyl)amino)naphthalene-1-sulfonic Acid | Axially chiral phenylenediamine derivative |
Table 3: Examples of Axially Chiral Sulfonic Acids. acs.org
Micellar Catalysis and Supramolecular Assemblies in Reaction Environments
Ammonium naphthalene-1-sulphonate and its derivatives are notable for their amphiphilic nature, possessing a hydrophobic naphthalene (B1677914) core and a hydrophilic sulfonate group. This structure allows them to self-assemble into micelles in aqueous solutions when above a certain concentration, known as the critical micelle concentration (CMC). These micellar aggregates can act as nanoreactors, significantly influencing chemical reactions.
The formation of micelles creates distinct microenvironments—a hydrophobic core and a hydrophilic surface (the Stern layer). This partitioning of space allows for the solubilization of hydrophobic reactants in the aqueous phase, effectively increasing local reactant concentrations and thereby accelerating reaction rates. The well-defined surface of these micelles provides a site for reactant molecules to adsorb, promoting reactions at the interface. This phenomenon, known as micellar catalysis, leverages the concentration of reactants, the dissolution of hydrophobic compounds, and the stabilization of reaction intermediates to enhance chemical processes. dergipark.org.tr
Molecular dynamics simulations of this compound in water predict the spontaneous aggregation into micellar structures at concentrations above 0.1 M. These assemblies are driven by the amphiphilic character of the sulfonate-ammonium ion pair.
The sulfonate group (–SO₃⁻) is a particularly effective component in the formation of supramolecular assemblies. It can act as a building block for creating organic salts with suitable organic amines, such as primary ammonium cations (R–NH₃⁺). acs.org The interplay of hydrogen bonding and π-π stacking interactions within these assemblies can create highly ordered structures that influence the reaction environment. For instance, in this compound, layers are formed through interactions between the NH₃⁺ and SO₃⁻ groups, with the naphthalene rings arranged in parallel.
The table below summarizes the key aspects of micellar systems formed by naphthalene sulfonate derivatives.
| Feature | Description | Reference |
| Driving Force | The amphiphilic nature of the molecule, with a hydrophobic naphthalene unit and a hydrophilic sulfonate group, drives micelle formation. | |
| Mechanism | Micelles act as nanoreactors, concentrating hydrophobic reactants and providing a distinct reaction environment compared to the bulk solution. mdpi.com | mdpi.com |
| Key Interactions | Hydrogen bonding between the ammonium and sulfonate groups, along with π-π stacking of the naphthalene rings, contributes to the stability of the supramolecular assembly. | |
| Predicted Aggregation | Molecular dynamics simulations suggest spontaneous micellar aggregation occurs at concentrations above 0.1 M for this compound. |
Catalytic Role in Specific Organic Reactions (e.g., Chloromethylation of Naphthalene)
Ammonium naphthalenesulfonate derivatives, particularly quaternary ammonium salts, have demonstrated catalytic activity in specific organic reactions, most notably in the chloromethylation of naphthalene. This reaction is a crucial step in the synthesis of various chemical intermediates.
The chloromethylation of aromatic hydrocarbons is often catalyzed by surfactant micelles in biphasic oil-water systems. Naphthyl-based quaternary ammonium surfactants have been synthesized and their catalytic properties investigated for this reaction. For example, two such surfactants, Naph-MS and Naph-GS, were synthesized from chloromethyl naphthalene and bis(chloromethyl)naphthalene, respectively. researchgate.net
In a comparative study, both surfactants were used to promote the chloromethylation of naphthalene. The gemini (B1671429) surfactant Naph-GS showed superior catalytic performance compared to the conventional Naph-MS. researchgate.net Under specific conditions (70 °C for 12 hours), the conversion of naphthalene was significantly higher when catalyzed by Naph-GS. researchgate.net The use of such catalysts also allows for the recycling of the inorganic aqueous solution, with the naphthalene conversion remaining high even after multiple cycles. researchgate.net
The reaction typically involves reacting naphthalene with paraformaldehyde and hydrochloric acid in the presence of the catalyst. The use of a phase-transfer catalyst like a quaternary ammonium salt can lead to improved yields and reduced costs. google.com
The table below presents a comparison of the catalytic efficiency of two naphthyl-based quaternary ammonium surfactants in the chloromethylation of naphthalene. researchgate.net
| Catalyst | Catalyst Concentration (mol% of naphthalene) | Naphthalene Conversion (%) | Reaction Conditions |
| Naph-MS | 2.5 | 77 | Mole ratio of naphthalene/paraformaldehyde/NaCl/H₂SO₄ = 1.0:1.0:1.7:6.3 at 70 °C for 12 h |
| Naph-GS | 0.53 | 82 | Mole ratio of naphthalene/paraformaldehyde/NaCl/H₂SO₄ = 1.0:1.0:1.7:6.3 at 70 °C for 12 h |
Influence on Ammonium Nitrate (B79036) Modification Processes
This compound is widely utilized as a conditioning agent, specifically as an anticaking agent, for ammonium nitrate fertilizers. Ammonium nitrate, while an effective fertilizer, has a tendency to cake during storage and transport, which hinders its flowability and application.
The addition of this compound helps to mitigate this issue. It can be part of a composite anticaking agent system. google.com An aqueous anticaking and antidusting composition can be formulated using sodium naphthalene sulfonate and ammonium naphthalene sulfonate. google.com In such formulations, the ammonium naphthalene sulfonate enhances the effectiveness of the sodium salt by increasing a controlled tackiness that binds fugitive dust. google.com However, the amount must be carefully controlled, as excessive adhesiveness can lead to the very caking it is meant to prevent. google.com
These anticaking compositions are typically sprayed onto ammonium nitrate granules. google.com The mechanism involves modifying the crystal structure of the ammonium nitrate, leading to a looser, more stable crystalline form and preventing the crystals from agglomerating. google.com
The table below details a typical composition for an aqueous anticaking agent for ammonium nitrate. google.com
| Component | Amount (Parts by Weight) | Function |
| Sodium Naphthalene Sulfonate | 20 - 30 | Primary anticaking agent |
| Ammonium Naphthalene Sulfonate | 17 - 28 | Enhances effectiveness and binds dust |
| Water | 30 - 80 | Solvent |
| Alkene Sulfonate (optional) | 1 - 5 | Additional surfactant |
| Neutralizing Acid (e.g., Sulfuric Acid) | As needed | To adjust pH to 5 - 7 |
Supramolecular Chemistry and Intermolecular Interactions of Ammonium Naphthalenesulfonates
Host-Guest Interactions with Macrocyclic Receptors (e.g., Cyclodextrins, Cucurbit[n]urils)
Naphthalenesulfonate derivatives are excellent guest molecules for various macrocyclic hosts. Their fluorescence is often highly sensitive to the polarity of the local environment, a property that is exploited to study inclusion phenomena. These probes are typically weakly fluorescent in polar aqueous solutions but exhibit significantly enhanced fluorescence when encapsulated within the nonpolar cavity of a host macrocycle. researchgate.net
The stability and stoichiometry of these host-guest complexes are dictated by the size and shape complementarity between the naphthalenesulfonate derivative and the macrocycle's cavity. For instance, studies on the inclusion complexation of various naphthalenesulfonates with α-, β-, and γ-cyclodextrins have provided detailed thermodynamic insights. nankai.edu.cn The binding affinity is also influenced by chemical modifications to the host; methylation of β-cyclodextrin, for example, has been shown to enhance the stability of its complexes with guests like 8-anilino-1-naphthalenesulfonate. nih.gov
The interaction between 1-anilino-8-naphthalenesulfonate (1,8-ANS) and cucurbit[n]urils (CB[n]), another important class of macrocyclic hosts, has also been investigated. researchgate.netmobt3ath.com Computational studies using density functional theory (DFT) on the interaction between 1,8-ANS and cucurbit pnas.orguril (CB pnas.org) have explored the geometry and stability of the potential complexes, considering the roles of hydrogen bonds and van der Waals forces. researchgate.net The binding is driven by a combination of hydrophobic inclusion of the aromatic naphthalene (B1677914) ring and electrostatic interactions between the host's portal carbonyls and the guest's ammonium (B1175870) or anilino groups. nih.govkit.edu
Table 1: Thermodynamic Parameters for 1:1 Inclusion Complexation of Naphthalenesulfonates with Cyclodextrins (CDs) at pH 7.20 Data sourced from calorimetric titration experiments. nankai.edu.cn
| Guest Compound | Host CD | Stability Constant (K) / M⁻¹ | Enthalpy Change (ΔH) / kcal mol⁻¹ |
| 1-Naphthalenesulfonate | α-CD | 51 ± 2 | -4.65 |
| 1-Naphthalenesulfonate | β-CD | 352 ± 7 | -3.42 |
| 2-Naphthalenesulfonate | α-CD | 20 ± 1 | -3.27 |
| 2-Naphthalenesulfonate | β-CD | 780 ± 70 | -0.06 |
| 2-Naphthalenesulfonate | γ-CD | 149 ± 5 | 0.06 |
| 4-Amino-1-naphthalenesulfonate | β-CD | 1310 ± 80 | -4.91 |
Dye-Surfactant System Investigations in Aqueous and Micellar Environments
The naphthalenesulfonate structure serves as a model for certain anionic surfactants and as a probe for studying micellar systems.
Anionic surfactants like sodium 1-(n-alkyl)naphthalene-4-sulfonates demonstrate how the naphthalene ring influences micellization. Studies using fluorescence techniques have determined key parameters such as the critical micelle concentration (cmc) and mean micelle aggregation numbers. nih.gov The results indicate that the bulky, rigid naphthyl group has a notable effect on the aggregation behavior when compared to surfactants with flexible alkyl chains. nih.gov Furthermore, the binding of ammonium 8-anilino-1-naphthalene sulfonic acid to non-ionic surfactant micelles has been explored, highlighting the interactions that govern the solubilization of such dyes within micellar aggregates. researchgate.net
Table 2: Micellar Properties of Sodium 1-(n-alkyl)naphthalene-4-sulfonates (SANS) in Aqueous Solution Data sourced from fluorescence probe studies. nih.gov
| Surfactant | Effective Carbon No. (n_eff) | Critical Micelle Conc. (cmc) / mM | Aggregation Number (N_agg) |
| Sodium 1-butylnaphthalene-4-sulfonate | 9.8 | 10.5 | 32 |
| Sodium 1-hexylnaphthalene-4-sulfonate | 11.8 | 2.51 | 47 |
| Sodium 1-octylnaphthalene-4-sulfonate | 13.8 | 0.63 | 66 |
The charged nature of the naphthalenesulfonate headgroup makes its localization within a micellar system sensitive to electrostatic interactions. A significant finding is the "electrostatic pushing effect" observed for the anionic fluorophore 8-anilino-1-naphthalene sulfonate (ANS). researchgate.net In a cationic cetyltrimethylammonium bromide (CTAB) micellar medium, the addition of bromide ions leads to a remarkable enhancement in the fluorescence of ANS. This is contrary to the quenching typically expected. The phenomenon is attributed to the added anions electrostatically repelling the anionic ANS probe, forcing it to penetrate deeper into the more nonpolar, hydrophobic interior of the micelle. This shift in localization to a less aqueous environment results in increased fluorescence intensity. researchgate.net
Protein-Ligand Binding Studies with Naphthalenesulfonate Probes
Derivatives of naphthalenesulfonate, particularly the anilinonaphthalenesulfonates (ANS), are widely utilized as extrinsic fluorescent probes in biochemistry. wikipedia.org Their utility stems from the dramatic increase in their fluorescence quantum yield upon binding to hydrophobic regions on protein surfaces. pnas.orgwikipedia.org This property allows for sensitive detection of binding events and associated structural changes.
The binding of ANS to proteins such as serum albumin is a classic example of using fluorescence enhancement to analyze ligand interactions. nih.govnih.govacs.org When ANS transitions from the polar aqueous environment to a nonpolar, hydrophobic binding pocket on a protein, its fluorescence emission intensifies and typically undergoes a blue shift (a shift to a shorter wavelength). plos.org This enhancement can be used to quantify binding affinities. For example, fluorescence spectroscopy has been used to determine the affinity constants of 1-anilino-8-naphthalene sulfonate for human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG). nih.gov
Conversely, the fluorescence of an ANS-protein complex can be quenched by the subsequent binding of another ligand that displaces the ANS probe or alters the conformation of its binding site. nih.gov This quenching provides a method for studying competitive binding and characterizing drug interactions with plasma proteins. nih.gov
Table 3: Binding Affinity Constants for 1-Anilino-8-naphthalene sulfonate (ANS) with Serum Proteins Data sourced from fluorescence spectroscopy. nih.gov
| Protein | Binding Stoichiometry | Affinity Constant (K_a) / M⁻¹ |
| Human α-1-acid glycoprotein (AAG) | At least one site | 1.35 x 10⁶ |
| Human Serum Albumin (HSA) | Single site | 0.72 x 10⁶ |
Naphthalenesulfonate probes are exceptionally sensitive to their environment, making them ideal for monitoring conformational changes in proteins. wikipedia.orgabcam.com Ligand binding, protein folding/unfolding, or subunit association can alter the exposure of hydrophobic surfaces, which is then reported by a change in the probe's fluorescence. pnas.org
For example, the binding of sugars to the E. coli D-galactose-H+ symport protein (GalP) induces a conformational change that is detectable by an enhancement in ANS fluorescence. nih.gov Similarly, the interaction of substrates with the enzyme MurA, which is essential for bacterial cell wall synthesis, causes large conformational movements. These movements affect the ANS binding site, leading to a quenching of its fluorescence, which serves as a direct report on the enzyme's induced-fit mechanism. pnas.org Crystal structures have revealed that ANS binds to a solvent-exposed region and that its fluorescence is modulated by the movement of loops involved in catalysis, providing a detailed structural basis for its function as a conformational probe. pnas.org
Competitive Binding Assays for Protein-Ligand Interactions
Competitive binding assays are a fundamental technique in biochemistry and drug discovery for determining the affinity of a ligand for a protein. bmglabtech.com These assays often employ a fluorescent probe that binds to a specific site on the protein. The addition of a competing ligand, which binds to the same site, displaces the probe, leading to a measurable change in the fluorescence signal. This change can be used to quantify the binding affinity of the competitor ligand. researchgate.net
Naphthalenesulfonate derivatives, such as 8-anilinonaphthalene-1-sulfonate (ANS), are widely used as extrinsic fluorescent probes in these assays. researchgate.netnih.gov ANS exhibits weak fluorescence in aqueous solutions but becomes highly fluorescent upon binding to hydrophobic pockets on protein surfaces. nih.gov This property makes it an excellent tool for characterizing ligand binding sites. When a test compound competes for and occupies the same hydrophobic pocket, it displaces the ANS molecule, causing a decrease in fluorescence intensity. The extent of this fluorescence quenching is proportional to the binding affinity of the test compound. researchgate.net
The principle can be illustrated by studying the interaction of drugs with human serum albumin (HSA), a major transport protein in the blood. The binding of ANS to HSA has been used to identify specific drug binding sites. For instance, studies have used diazepam and aspirin (B1665792) as competing ligands to probe the ANS binding sites on HSA. By titrating a solution of HSA and ANS with these drugs and monitoring the decrease in fluorescence, the binding constants (Ka) and the nature of the binding sites can be determined. Such experiments have revealed that both diazepam and aspirin can displace ANS, indicating they share or overlap with at least one of the ANS binding sites on the protein. researchgate.net
The data from these competition experiments allow for the calculation of the inhibitor concentration that causes 50% displacement (IC₅₀), which can then be used to determine the binding affinity (Ki) of the competing ligand.
Table 1: Example Data from a Competitive Binding Assay of Ligands with Human Serum Albumin (HSA) using an ANS Probe This table illustrates typical results obtained from a fluorescence-based competitive binding assay. The displacement of the 8-anilinonaphthalene-1-sulfonate (ANS) probe from its binding site on HSA by competing ligands is measured to determine their respective binding affinities.
| Competing Ligand | Target Protein | Probe | Measured Parameter | Binding Constant (Ka) | Binding Site Location |
| Diazepam | HSA | ANS | Fluorescence Quenching | 0.113 x 10⁶ M⁻¹ researchgate.net | Subdomain IIIA researchgate.net |
| Aspirin | HSA | ANS | Fluorescence Quenching | 0.021 x 10⁶ M⁻¹ researchgate.net | Subdomains IIA and IIIA researchgate.net |
This data is representative of findings in the literature and demonstrates how competitive assays can distinguish the binding affinities and sites of different ligands. researchgate.net
Anion Recognition and Ion Pair Formation in Quaternary Ammonium Salts
The interaction between ammonium cations and sulfonate anions, such as naphthalene-1-sulfonate (B229774), is a cornerstone of supramolecular chemistry, leading to the formation of stable ion pairs and ordered crystalline structures. nih.govresearchgate.net This association is not merely governed by non-directional electrostatic forces but involves a network of specific, directional intermolecular interactions, primarily hydrogen bonds. mdpi.com The study of these interactions is crucial for understanding molecular recognition phenomena and for the rational design of synthetic receptors for anions. mdpi.combeilstein-journals.org
Quaternary ammonium salts, in particular, are recognized as versatile anion receptors. mdpi.com While they lack the N-H protons for traditional hydrogen bonding, they can engage in unconventional ⁺N—C—H···anion hydrogen bonding interactions. mdpi.com The nature and strength of the ion pairing are influenced by the steric and electronic properties of both the cation and the anion. For instance, the steric accessibility of the positive charge on the nitrogen atom of a quaternary ammonium salt can significantly affect its selectivity towards different anions. chemicalpapers.com The naphthalene-1-sulfonate anion, with its delocalized charge on the sulfonate group and its rigid aromatic structure, acts as an effective hydrogen bond acceptor in these ion pairs. acs.org
The precise geometry of these interactions has been characterized in detail through crystallographic studies, providing key data on bond lengths and angles that define the supramolecular architecture.
Table 2: Hydrogen Bond Interaction Parameters in Bis(ammonium) naphthalene-1,5-disulfonate This table presents crystallographic data for the hydrogen bonds stabilizing the supramolecular structure of a compound closely related to ammonium naphthalene-1-sulphonate. The data highlights the specific and directional nature of the interactions between the ammonium cations and the sulfonate anions.
| Interaction Type | Donor-Acceptor | D-H···A Angle (°) | D···A Distance (Å) | Reference |
| N⁺—H···⁻O—S | N—H···O | 160 - 175 | 2.846 - 2.898 | nih.govresearchgate.net |
| O—H···⁻O—S | O—H···O | 176 | 2.628 | nih.govresearchgate.net |
| C—H···⁻O—S | C—H···O | 148 - 155 | 3.359 - 3.380 | nih.govresearchgate.net |
Data derived from crystallographic analysis of related naphthalenedisulfonate salts, illustrating the key interactions in ammonium-sulfonate ion pairing. nih.govresearchgate.net
Q & A
Basic: What experimental conditions are optimal for synthesizing ammonium naphthalene-1-sulphonate?
Answer:
Synthesis typically involves sulfonation of naphthalene using concentrated sulfuric acid (98%) at 40–50°C to yield naphthalene-1-sulphonic acid, followed by neutralization with ammonium hydroxide. Key parameters include reaction temperature control (to avoid polysubstitution) and stoichiometric ratios. Evidence from sulfonation studies (e.g., using 98% H₂SO₄ at 40–50°C) highlights the formation of monosubstituted products under these conditions . Subsequent neutralization with ammonium hydroxide must be carefully monitored to prevent decomposition of the sulfonate group.
Advanced: How do toxicokinetic studies model the metabolic pathways of this compound in mammalian systems?
Answer:
Toxicokinetic models focus on absorption, distribution, metabolism, and excretion (ADME) parameters. For example, studies on naphthalene derivatives suggest hepatic metabolism via cytochrome P450 enzymes, producing reactive epoxides and quinones. These metabolites may bind to glutathione, leading to detoxification or oxidative stress. Researchers use in vitro hepatocyte assays and LC-MS/MS to track metabolite profiles, while in vivo studies employ radiolabeled compounds to quantify tissue-specific distribution .
Table 1: Key Metabolites Identified in Naphthalene Derivative Studies
| Metabolite | Detection Method | Biological Impact |
|---|---|---|
| 1,2-Naphthoquinone | LC-MS/MS | Oxidative stress marker |
| 1,2-Epoxide | GC-MS | DNA adduct formation potential |
Basic: What analytical techniques are recommended for characterizing this compound purity?
Answer:
- HPLC-UV/Vis : Quantifies purity by separating sulfonate isomers using reverse-phase C18 columns with ammonium acetate buffers .
- NMR Spectroscopy : Confirms structural integrity via ¹H and ¹³C shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S to detect inorganic impurities .
Advanced: How do environmental degradation pathways of this compound vary across aquatic and soil matrices?
Answer:
In aquatic systems, photolysis dominates degradation, with half-lives ranging from 12–48 hours under UV light. In soil, microbial degradation via Pseudomonas spp. is critical, breaking sulfonate groups into sulfate ions and naphtholic intermediates. Sediment adsorption studies show pH-dependent binding (higher adsorption at pH < 6 due to protonated sulfonate groups). Researchers use OECD 301B (ready biodegradability) and HPLC-ICP-MS to track sulfate release .
Basic: How is this compound utilized in protein binding studies?
Answer:
The sulfonate group acts as a competitive ligand in protein binding assays. For example, albumin binding studies employ equilibrium dialysis or fluorescence quenching to measure binding constants (Kd). Scatchard plot analysis reveals non-cooperative binding, with one primary binding site per albumin molecule .
Advanced: How can researchers resolve contradictions in toxicity data across studies?
Answer:
Contradictions often arise from differences in exposure routes (oral vs. inhalation) or species-specific metabolism. Systematic reviews should:
- Apply inclusion criteria (e.g., peer-reviewed studies with defined exposure metrics) .
- Conduct sensitivity analyses to assess dose-response consistency.
- Use meta-regression to identify confounding variables (e.g., co-exposure to polycyclic aromatics) .
Basic: What methods ensure the stability of this compound during storage?
Answer:
Stability is maintained by:
- Storing at 4°C in amber vials to prevent photodegradation.
- Using desiccants to avoid hygroscopic decomposition.
- Regular purity checks via FTIR to detect sulfonate group oxidation .
Advanced: What mechanistic insights explain the compound’s interactions in multi-component environmental systems?
Answer:
In multi-component systems, competitive adsorption occurs with humic acids and heavy metals. For instance, sulfonate groups exhibit higher affinity for Fe³⁺ than Ca²⁺ in soil, altering mobility. Synchrotron XAS studies reveal ligand displacement mechanisms, while computational models (DFT) predict binding energies .
Advanced: What biomonitoring strategies are effective for detecting human exposure to naphthalene sulfonates?
Answer:
- Urinary Biomarkers : Quantify 1-naphthol glucuronide via LC-MS/MS, normalized to creatinine levels.
- Serum Albumin Adducts : Use proteomics to identify sulfonate-modified lysine residues .
- Population Studies : Cohort analyses correlate occupational exposure (e.g., textile workers) with respiratory biomarkers like 8-isoprostane .
Basic: How is thermal stability assessed for this compound?
Answer:
Thermogravimetric analysis (TGA) under nitrogen atmosphere shows decomposition onset at ~220°C, with mass loss corresponding to ammonium release (NH₃ detected via FTIR). Differential scanning calorimetry (DSC) identifies endothermic peaks at 150–160°C, indicating crystalline phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
